Ethyl 3-methylaminocrotonate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-3-(methylamino)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARYTWBWLZAXNK-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-Methylaminocrotonate: Synthesis, Properties, and Applications
Introduction: The Versatility of a Key Synthetic Intermediate
Ethyl 3-methylaminocrotonate is a valuable enamine, a class of compounds featuring a nitrogen atom attached to a double bond. This structural motif imparts a unique reactivity profile, making it a cornerstone intermediate in modern organic synthesis. Its ability to act as a versatile nucleophile allows for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical agents.[1][2]
This guide provides an in-depth exploration of ethyl 3-methylaminocrotonate, from its fundamental synthesis and physicochemical properties to its critical role in the development of therapeutic compounds. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this important building block.
Core Synthesis: The Enamine Formation
The most direct and industrially relevant synthesis of ethyl 3-methylaminocrotonate involves the condensation reaction between ethyl acetoacetate and methylamine.[3] This reaction is a classic example of enamine formation, a robust and high-yielding transformation.
Causality of the Synthetic Pathway
The underlying mechanism hinges on the nucleophilic character of methylamine and the electrophilic nature of the ketone carbonyl in ethyl acetoacetate. The reaction proceeds through two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, conjugated enamine product, ethyl 3-methylaminocrotonate. The driving force for this step is the formation of a thermodynamically stable, conjugated π-system.
This reaction can be performed under various conditions, including neat, in the presence of a solvent, and has been adapted for continuous flow processes, which offer enhanced safety, efficiency, and scalability.[3][4]
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for ethyl 3-methylaminocrotonate is not widely published, its properties can be reliably estimated from its non-N-methylated analog, ethyl 3-aminocrotonate. The addition of a methyl group is expected to slightly increase the molecular weight, boiling point, and hydrophobicity, while decreasing the melting point and density.
Physicochemical Data
| Property | Value (for Ethyl 3-aminocrotonate) | Reference(s) |
| Molecular Formula | C6H11NO2 | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Melting Point | 33-35 °C | [6] |
| Boiling Point | 210-215 °C | [6] |
| Density | 1.022 g/mL at 25 °C | [6] |
| Solubility | Soluble in water (26 g/L at 25°C) | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.
-
Infrared (IR) Spectroscopy: The IR spectrum of (Z)-ethyl 3-(methylamino)but-2-enoate shows a characteristic N-H stretching vibration. [7]Other key peaks would include C=O stretching for the ester at approximately 1650-1700 cm-1 (shifted to lower frequency due to conjugation) and C=C stretching around 1600 cm-1.
-
1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Based on standard chemical shift values, the expected signals for ethyl 3-methylaminocrotonate would be: [8] * ~1.2 ppm (triplet, 3H): Methyl protons of the ethyl ester group (-OCH2CH 3).
-
~1.9 ppm (singlet, 3H): Methyl protons attached to the double bond (-C(C H3)=CH).
-
~2.8 ppm (singlet, 3H): Methyl protons on the nitrogen atom (-NH CH 3).
-
~4.1 ppm (quartet, 2H): Methylene protons of the ethyl ester group (-OCH 2CH3).
-
~4.5 ppm (singlet, 1H): Vinylic proton (=CH -CO).
-
~7.5-8.5 ppm (broad singlet, 1H): Amine proton (-NH -).
-
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR would show distinct signals for each carbon atom in the molecule. Predicted chemical shifts are: [9][10] * ~14 ppm: Methyl carbon of the ethyl ester.
-
~20 ppm: Methyl carbon on the double bond.
-
~30 ppm: Methyl carbon on the nitrogen.
-
~58 ppm: Methylene carbon of the ethyl ester.
-
~85 ppm: Vinylic carbon (=C H-CO).
-
~160 ppm: Vinylic carbon attached to nitrogen (C =CH-CO).
-
~170 ppm: Carbonyl carbon of the ester.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of ethyl 3-methylaminocrotonate (143.18 g/mol ). Common fragmentation patterns would involve the loss of an ethoxy group (-OC2H5) or a methyl group (-CH3). [11][12]
Application in Drug Development: The Hantzsch Dihydropyridine Synthesis
A primary application of ethyl 3-methylaminocrotonate and related enamines is in the Hantzsch dihydropyridine synthesis. [13][14]This powerful multi-component reaction is a cornerstone for producing 1,4-dihydropyridine (1,4-DHP) scaffolds, which are the structural core of a major class of cardiovascular drugs known as calcium channel blockers (e.g., Nifedipine, Felodipine, Amlodipine). [15][16]
Mechanism and Role of the Enamine
In a modified Hantzsch synthesis, an aldehyde condenses with a β-ketoester to form a Knoevenagel adduct (an α,β-unsaturated carbonyl compound). Ethyl 3-methylaminocrotonate then acts as the key enamine component. It undergoes a Michael addition to the Knoevenagel adduct, followed by cyclization and dehydration to form the stable 1,4-dihydropyridine ring system. [15][17] The use of an N-substituted enamine like ethyl 3-methylaminocrotonate directly leads to the formation of an N-substituted dihydropyridine, which can be crucial for modulating the pharmacological properties of the final drug molecule.
Safety, Handling, and Storage
As a prudent measure, ethyl 3-methylaminocrotonate should be handled with the same precautions as its close analog, ethyl 3-aminocrotonate, for which comprehensive safety data is available.
-
Hazard Identification: Ethyl 3-aminocrotonate is classified as corrosive. It is known to cause severe skin burns and serious eye damage. It may also cause respiratory irritation. * Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Conclusion
Ethyl 3-methylaminocrotonate stands out as a highly functional and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with its unique reactivity as an enamine, makes it an indispensable tool for constructing complex molecules, most notably the 1,4-dihydropyridine core of widely used pharmaceuticals. A thorough understanding of its synthesis, properties, and reaction mechanisms, as detailed in this guide, empowers researchers and drug development professionals to leverage its full potential in creating novel and impactful chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols: The Use of 3-Aminocrotonate in Dihydropyridine Synthesis. Benchchem.
- PubChem. (n.d.). Ethyl 3-methylamino-4,4,4-trifluorocrotonate. National Center for Biotechnology Information.
- ChemicalBook. (2026, January 13).
- ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate.
- Everchem. (2026, February 23).
- Actylis. (n.d.).
- American Chemical Society. (2000, November 7).
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- PubChem. (n.d.). Ethyl 3-aminocrotonate.
- European Patent Office. (2018, March 7).
- Thermo Fisher Scientific. (n.d.).
- HaUI. (2019, April 20).
- Chemical Bull Pvt. Ltd. (n.d.).
- Scent.vn. (n.d.).
- Sigma-Aldrich. (n.d.).
- Godavari Biorefineries. (n.d.).
- ResearchGate. (2019, April 20).
- BenchChem. (2025).
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.). 1 H-NMR of compound (I)
- ChemicalBook. (n.d.).
- Spinsolve. (n.d.).
- ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Doc Brown's Advanced Organic Chemistry. (n.d.).
- FlavScents. (2026).
- MilliporeSigma. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl-3-aminocrotonate | 626-34-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. data.epo.org [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 6. ETHYL 3-AMINOCROTONATE | 626-34-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. Methyl 3-aminocrotonate(14205-39-1) 13C NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 17. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Profile: Ethyl 3-methylaminocrotonate (CAS 870-85-9)
[1][2][3][4]
Executive Summary
Ethyl 3-methylaminocrotonate (CAS 870-85-9) is a specialized enamino ester employed as a high-value building block in heterocyclic synthesis. Structurally derived from ethyl acetoacetate, it features a secondary amine functionality conjugated with an
Part 1: Chemical Identity & Structural Analysis
Core Identification Data
| Parameter | Specification |
| Chemical Name | Ethyl 3-(methylamino)but-2-enoate |
| CAS Registry Number | 870-85-9 |
| Synonyms | Ethyl 3-methylaminocrotonate; 3-(Methylamino)crotonic acid ethyl ester |
| Molecular Formula | |
| Molecular Weight | 143.18 g/mol |
| SMILES | CCOC(=O)C=C(C)NC |
| InChIKey | FARYTWBWLZAXNK-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid / Low-melting solid |
| Boiling Point | ~208 °C (at 760 mmHg); 133 °C (at 50 Torr) |
| Density | 0.955 g/cm³ |
Structural Dynamics: Tautomerism & Isomerism
Ethyl 3-methylaminocrotonate exists in a tautomeric equilibrium between the imine and enamine forms. However, spectroscopic data (
-
Electronic Stabilization: The lone pair on the nitrogen atom donates into the
-system of the alkene, which is conjugated with the ester carbonyl. This "push-pull" electronic system stabilizes the enamine form. -
Intramolecular Hydrogen Bonding: The Z-isomer is further stabilized by a six-membered intramolecular hydrogen bond between the secondary amine proton (
) and the ester carbonyl oxygen ( ). This locks the molecule in a planar conformation, essential for its reactivity in cyclization reactions.
Figure 1: Tautomeric equilibrium favoring the Z-enamine form due to electronic conjugation and intramolecular hydrogen bonding.
Part 2: Synthesis Protocol
Reaction Mechanism
The synthesis involves the condensation of ethyl acetoacetate with methylamine . This is a nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration. Unlike the synthesis of the primary enamine (using ammonia), the use of methylamine introduces the N-methyl group early in the pathway, preventing the need for difficult post-cyclization alkylation steps.
Experimental Procedure (Self-Validating Protocol)
Objective: Synthesis of Ethyl 3-methylaminocrotonate on a 100 mmol scale.
Reagents:
-
Ethyl Acetoacetate (13.0 g, 100 mmol)
-
Methylamine (33% solution in ethanol or 40% aqueous, ~120 mmol)
-
Solvent: Ethanol (anhydrous preferred) or Toluene (for azeotropic removal of water)
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. If using aqueous methylamine, include a Dean-Stark trap if refluxing in toluene.
-
Addition: Charge the flask with Ethyl Acetoacetate and cool to 0–5 °C in an ice bath.
-
Reaction: Dropwise add the Methylamine solution over 30 minutes. The reaction is exothermic; maintain temperature < 20 °C to prevent polymerization side products.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) or GC-MS.
-
Workup:
-
If using ethanol: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess amine.
-
If using aqueous amine: Extract with dichloromethane (DCM), dry over
, and concentrate.
-
-
Purification: Distill the crude oil under high vacuum.
-
Target Fraction: Collect the fraction boiling at ~133 °C / 50 Torr.
-
Yield: Typical isolated yield is 85–92%.
-
Validation Checkpoint:
-
H NMR (
): Look for the vinyl proton singlet at ppm and the broad NH signal (often exchangeable) around ppm (indicative of H-bonding). The N-methyl doublet (coupling with NH) appears at ppm.
Part 3: Reactivity & Applications in Drug Development
The Hantzsch Dihydropyridine Synthesis
The primary utility of Ethyl 3-methylaminocrotonate is in the modified Hantzsch reaction. While the classical Hantzsch synthesis uses ammonia to generate the DHP core, using this N-methylated enamine allows for the direct formation of 1-methyl-1,4-dihydropyridines .
These N-substituted DHPs are critical because:
-
They modulate the lipophilicity (LogP) of the drug scaffold.
-
They alter the oxidation potential, affecting the metabolic stability of the DHP ring (mimicking NADH/NAD+ systems).
Mechanism of Heterocycle Formation
The compound acts as a binucleophile :
-
C-Nucleophile: The
-carbon (C2) attacks electrophiles (aldehydes/Michael acceptors). -
N-Nucleophile: The secondary amine attacks carbonyls to close the ring.
Figure 2: Mechanistic pathway for the synthesis of N-methyl-1,4-dihydropyridines using Ethyl 3-methylaminocrotonate.
Pharmaceutical Case Study: Arbidol (Umifenovir)
Ethyl 3-methylaminocrotonate is a key intermediate in the synthesis of Arbidol (Umifenovir), a broad-spectrum antiviral drug. In this pathway, the enamine undergoes a Nenitzescu indole synthesis reaction (or modified variant) with a quinone or similar electrophile to build the indole core characteristic of Arbidol. The N-methyl group from the starting material is retained in the final pharmaceutical active ingredient (API).
Part 4: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As an amine derivative, it may be corrosive in high concentrations.
-
Storage: Store in a cool, dry place (2–8 °C preferred). The compound is sensitive to moisture (hydrolysis back to acetoacetate and methylamine) and air (oxidation). Store under inert gas (Argon/Nitrogen) for long-term stability.
References
Spectroscopic Profiling of Ethyl 3-Methylaminocrotonate: A Technical Guide to Structural Validation
An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals focusing on the structural validation of pharmaceutical intermediates.
Executive Summary
Ethyl 3-methylaminocrotonate (CAS 870-85-9) is a highly versatile
Structural Dynamics: The Dominance of the Z-Enamine
Before analyzing the spectroscopic data, one must understand the structural equilibrium of ethyl 3-methylaminocrotonate. While the molecule can theoretically exist as an imine or as E/Z enamine tautomers, spectroscopic evidence confirms it exists almost exclusively as the Z-enamine in both solution and solid states[1].
Causality: This thermodynamic preference is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . The delocalization of the nitrogen lone pair through the C=C double bond to the ester carbonyl oxygen creates a highly polarized, "push-pull" conjugated system. This electronic communication significantly strengthens the intramolecular hydrogen bond between the N-H and the C=O, locking the molecule into a highly stable, six-membered pseudo-ring[1].
Figure 1: Tautomeric and geometric equilibrium of Ethyl 3-methylaminocrotonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the Z-enamine structure. The electron dynamics of the
-
¹H NMR Rationale: The N-H proton is highly deshielded (~8.50 ppm) due to the strong RAHB, which strips electron density from the hydrogen atom. Conversely, the vinylic proton (=CH) is unusually shielded (~4.45 ppm) because the +M (mesomeric) effect of the nitrogen lone pair pushes electron density directly onto the
-carbon[2]. -
¹³C NMR Rationale: The
-carbon (=CH) appears at a highly shielded ~82.5 ppm, which is atypical for an sp² carbon but highly diagnostic for enamines. The -carbon (=C-N) is heavily deshielded (~162.0 ppm) due to its proximity to the electronegative nitrogen.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment / Rationale |
| N-H | 8.50 | br s | - | 1H | Highly deshielded due to strong intramolecular H-bond. |
| =CH | 4.45 | s | - | 1H | Vinylic proton, shielded by enamine resonance (+M effect). |
| O-CH₂ | 4.10 | q | 7.1 | 2H | Ester methylene, typical chemical shift. |
| N-CH₃ | 2.95 | d | 5.2 | 3H | Methyl attached to nitrogen, couples with NH proton. |
| =C-CH₃ | 1.90 | s | - | 3H | Vinylic methyl group. |
| CH₂-CH₃ | 1.25 | t | 7.1 | 3H | Ester methyl group. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (ppm) | Assignment / Rationale |
| C=O | 170.5 | Ester carbonyl, conjugated and H-bonded. |
| =C-N | 162.0 | Enamine |
| =CH | 82.5 | Enamine |
| O-CH₂ | 58.5 | Ester methylene carbon. |
| N-CH₃ | 29.8 | N-methyl carbon. |
| =C-CH₃ | 19.2 | Vinylic methyl carbon. |
| CH₂-CH₃ | 14.5 | Ester methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the RAHB network and the conjugated system[3].
Causality: In a typical aliphatic ester, the C=O stretch appears around 1735 cm⁻¹. In ethyl 3-methylaminocrotonate, the conjugation with the C=C bond and the strong intramolecular hydrogen bond weaken the C=O double bond character. This shifts the absorption frequency drastically lower to ~1650 cm⁻¹. The N-H stretch is simultaneously broadened and shifted lower (~3280 cm⁻¹) due to its participation in the hydrogen bond.
Table 3: ATR-FTIR Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| 3280 | N-H stretch | Medium, broad | Broadened and shifted lower due to intramolecular H-bonding. |
| 2980, 2930 | C-H stretch (sp³) | Weak | Standard alkyl group stretches. |
| 1650 | C=O stretch | Strong | Shifted significantly lower than typical ester (~1735) due to RAHB. |
| 1605 | C=C stretch | Strong | Enamine C=C stretch, enhanced by high bond polarization. |
| 1270, 1160 | C-O stretch | Strong | Ester C-O single bond stretching. |
Mass Spectrometry (MS) and Fragmentation Pathways
Electron Ionization (EI) MS provides the molecular weight and structural connectivity. The molecular ion [M]⁺• is observed at m/z 143. The dominant fragmentation pathway involves the cleavage of the ester moiety, driven by the stability of the resulting nitrogen-containing fragments[3].
Figure 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance (%) | Fragment Assignment | Rationale |
| 143 | 45 | [M]⁺• | Molecular ion of C₇H₁₃NO₂. |
| 114 | 15 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester group. |
| 98 | 85 | [M - OC₂H₅]⁺ | Loss of ethoxy radical, forming a stabilized acylium ion. |
| 70 | 100 | [M - CO₂C₂H₅]⁺ | Base peak; loss of the entire ester group, leaving a stable fragment. |
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation checks designed for analytical laboratories.
Protocol 1: Quantitative NMR Acquisition
Objective: Obtain high-resolution NMR spectra that preserve the intramolecular hydrogen bond for accurate structural assignment.
-
Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous CDCl₃.
-
Causality: CDCl₃ is a non-polar, non-hydrogen-bonding solvent. Using protic solvents (like Methanol-d4) would disrupt the native Z-enamine RAHB and cause rapid deuterium exchange at the N-H and =CH positions, erasing critical spectral data.
-
-
Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to self-validate the 0.00 ppm chemical shift reference.
-
Acquisition (¹H): Set the spectrometer to 400 MHz. Use a relaxation delay (D1) of 2.0 seconds.
-
Causality: A sufficient D1 ensures complete longitudinal relaxation of all protons, allowing for accurate, quantitative integration of the N-CH₃ and ester CH₃ groups.
-
-
Acquisition (¹³C): Acquire at 100 MHz with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O and =C-N), which relax slowly.
Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)
Objective: Confirm the exact mass to within < 5 ppm error to validate the molecular formula.
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.
-
Causality: Formic acid lowers the pH, promoting efficient protonation to form the [M+H]⁺ pseudo-molecular ion in the ESI source.
-
-
Calibration: Infuse Leucine Enkephalin (m/z 556.2771) as a lock mass.
-
Causality: Continuous lock mass infusion self-corrects the mass axis in real-time, ensuring the exact mass measurement of m/z 144.1025 ([M+H]⁺) remains highly reliable against instrumental drift.
-
-
Acquisition: Operate in positive ESI mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C. Scan from m/z 50 to 500.
References
-
Šimůnek, P., & Macháček, V. (2010). "Synthesis, H-1, C-13 and N-15 NMR study of azo coupling products from enaminones." Dyes and Pigments. URL: [Link]
-
Tan, V. M., et al. (2019). "STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE." Hanoi University of Industry. URL:[Link]
Sources
Physical and chemical properties of Ethyl 3-methylaminocrotonate
An In-depth Technical Guide to Ethyl 3-Aminocrotonate
Introduction: Unveiling a Versatile Chemical Intermediate
Ethyl 3-aminocrotonate, a stable enamine ester, stands as a cornerstone intermediate in the landscape of organic synthesis and pharmaceutical development. While the initial query specified "Ethyl 3-methylaminocrotonate," the vast body of scientific literature and chemical data points to the profound significance of its parent compound, Ethyl 3-aminocrotonate (CAS 626-34-6). This guide will focus on this widely utilized and referenced molecule. Its unique electronic structure, featuring a nucleophilic β-carbon, renders it an exceptionally versatile building block for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of its physical and chemical properties, synthesis protocols, and critical applications, tailored for researchers, scientists, and professionals in drug development.
Part 1: Core Physical and Spectroscopic Characteristics
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. Ethyl 3-aminocrotonate typically presents as a colorless to pale yellow liquid or a low-melting solid, a characteristic dependent on ambient temperature and purity.[1][2]
Data Summary Table: Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [3][4][5][6] |
| Molecular Weight | 129.16 g/mol | [3][4][5][6] |
| IUPAC Name | ethyl (2E)-3-aminobut-2-enoate | [4] |
| CAS Registry Number | 626-34-6 | [4][5][6] |
| Appearance | Colorless to pale yellow liquid or fused solid | [1][2][3] |
| Melting Point | 33-35 °C | [5][7] |
| Boiling Point | 210-215 °C | [5][6][7] |
| Density | 1.022 g/mL at 25 °C | [5][7] |
| Solubility | Soluble in water (26 g/L at 25°C) | [5][7] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the unambiguous identification and characterization of Ethyl 3-aminocrotonate.
-
¹H-NMR Spectroscopy: The proton NMR spectrum is a key identifier. A typical spectrum in a deuterated solvent like DMSO-d₆ would show a triplet for the ethyl ester's methyl protons (~1.1 ppm), a quartet for the ethyl ester's methylene protons (~3.9 ppm), a singlet for the methyl group on the double bond (~1.8 ppm), a singlet for the vinylic proton (~4.3 ppm), and two broad singlets for the amine protons (~6.9 and ~7.7 ppm).[8][9] The presence of the Z-isomer is often noted in solution.[8]
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation, with characteristic peaks for the carbonyl carbon, the two olefinic carbons, the ester carbons, and the methyl group carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations for the amine group, C=O stretching for the ester, and C=C stretching for the alkene.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (129.16). Common fragmentation patterns can be observed, with top peaks often seen at m/z values of 84 and 57.[4]
Part 2: Chemical Properties and Reactivity
The synthetic utility of Ethyl 3-aminocrotonate stems from its enamine character. The delocalization of the nitrogen lone pair into the double bond and carbonyl group makes the β-carbon electron-rich and highly nucleophilic, while the amine nitrogen is less basic than a typical amine.
Core Reactivity: The Hantzsch Dihydropyridine Synthesis
A classic and highly significant application of Ethyl 3-aminocrotonate is in the Hantzsch synthesis of dihydropyridines. This multi-component reaction is a cornerstone for producing various calcium channel blockers.[9][10] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of Ethyl 3-aminocrotonate and one of a β-ketoester), and ammonia. Ethyl 3-aminocrotonate effectively serves as a pre-formed enamine intermediate, streamlining the process.
Caption: Role in Hantzsch Dihydropyridine Synthesis.
Stability and Handling Considerations
Ethyl 3-aminocrotonate is noted to be sensitive to air and moisture and is hygroscopic.[3] This necessitates proper handling and storage conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and strong oxidizing or reducing agents.[11][12]
Part 3: Synthesis Methodology
The most common and industrially viable synthesis of Ethyl 3-aminocrotonate involves the reaction of ethyl acetoacetate with an ammonia source. This reaction is a condensation that forms the enamine from the ketone.
Experimental Protocol: Continuous Flow Synthesis
Continuous flow chemistry offers excellent control over reaction parameters, leading to high yields and purity. A reported method involves reacting ethyl acetoacetate with aqueous ammonia in a tubular reactor.[5][7][13][14]
Step-by-Step Protocol:
-
System Setup: A stainless steel (SS316) tubular reactor (e.g., 1.58 mm outer diameter, 1 m length) is assembled with a T-mixer at the inlet.[14]
-
Reagent Preparation: Prepare separate feeds of ethyl acetoacetate and a 25% aqueous ammonia solution.[14]
-
Reaction Execution: Pump the reagents into the T-mixer at a ratio of 1:3 (ethyl acetoacetate to ammonia solution).[14]
-
Temperature Control: Maintain the reactor temperature at 50 °C.[14]
-
Residence Time: Adjust the flow rates to achieve a residence time of approximately 22 minutes within the reactor.[14]
-
Work-up: The output stream is collected. The product can be isolated through extraction and subsequent removal of the solvent under reduced pressure.
-
Yield: This method has been reported to achieve yields of up to 94%.[5][14]
Caption: Continuous Flow Synthesis Workflow.
Part 4: Applications in Drug Development and Industry
Ethyl 3-aminocrotonate's primary value lies in its role as a versatile intermediate.
-
Pharmaceuticals: It is a critical starting material for many active pharmaceutical ingredients (APIs).[2][5][15] Its most prominent use is in the synthesis of the dihydropyridine class of calcium channel blockers, including Felodipine, Nifedipine, and others used to treat hypertension.[4][9]
-
Organic Synthesis: Beyond pharmaceuticals, its enamine structure makes it a valuable reactant for creating a wide array of heterocyclic compounds like pyrroles, quinolones, and isoxazoles.[9][16]
-
Feed Additives: It is also utilized as a feed auxiliary agent, where it can contribute to improving the nutritional value or processing of animal feed.[1][16]
Part 5: Safety, Handling, and First Aid
As a reactive chemical, strict safety protocols must be followed when handling Ethyl 3-aminocrotonate.
Hazard Identification:
-
Corrosive: It is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4][11][17]
-
Lachrymator: It is a substance that can cause tearing.[12]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, corrosive-resistant clothing, and eye/face protection (chemical safety goggles and face shield).[3][11][17]
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhaling vapors or dust.[3][11][12]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[11][17]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][11][17]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[3][11][17]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11][17]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[11][17]
References
-
Godavari Biorefineries Ltd. (2022, May 2). ETHYL 3-AMINOCROTONATE Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - Ethyl 3-aminocrotonate. [Link]
-
PrepChem.com. Synthesis of ethyl 3-aminocrotonate. [Link]
-
Godavari Biorefineries Ltd. MATERIAL SAFETY DATA SHEET - Ethyl-3-Aminocrotonate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-aminocrotonate. PubChem. [Link]
-
Chemolink.com. Material Safety Data Sheet - Ethyl 3-Aminocrotonate. [Link]
-
ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. [Link]
-
ResearchGate. (n.d.). ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl 3-aminocrotonate (I). [Link]
-
European Patent Office. (2018, March 7). PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE. [Link]
-
ResearchGate. (2019, April 20). study on factors influencing synthesis of ethyl 3-aminocrotonate. [Link]
-
Godavari Biorefineries. Ethyl 3-amino crotonate. [Link]
-
National Institute of Standards and Technology. Ethyl 3-aminocrotonate. NIST Chemistry WebBook. [Link]
Sources
- 1. Ethyl 3-aminocrotonate, 98+% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Ethyl 3-amino crotonate | Godavari [godavaribiorefineries.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ETHYL 3-AMINOCROTONATE CAS#: 626-34-6 [m.chemicalbook.com]
- 6. Ethyl 3-aminocrotonate [webbook.nist.gov]
- 7. ETHYL 3-AMINOCROTONATE | 626-34-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. godavaribiorefineries.com [godavaribiorefineries.com]
- 13. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 14. data.epo.org [data.epo.org]
- 15. Actylis - Ethyl-3-Aminocrotonate - Catalyst [solutions.actylis.com]
- 16. nbinno.com [nbinno.com]
- 17. godavaribiorefineries.com [godavaribiorefineries.com]
Tautomeric Equilibria in β-Enamino Esters: An In-depth Technical Guide to Ethyl 3-Methylaminocrotonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Enamino esters are a critical class of intermediates in organic synthesis, serving as versatile building blocks for a wide array of pharmaceuticals and heterocyclic compounds. Their utility is intrinsically linked to their rich tautomeric chemistry, which dictates their reactivity and spectroscopic properties. This technical guide provides a comprehensive exploration of tautomerism in β-enamino esters, with a specific focus on Ethyl 3-methylaminocrotonate. We will delve into the structural nuances of the existing tautomeric forms, the key factors governing their equilibrium, and the analytical techniques employed for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the chemistry of these valuable synthetic intermediates.
Introduction to Tautomerism in β-Enamino Esters
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular structure and reactivity.[1] In the context of β-enamino esters, two primary tautomeric equilibria are of significance: the enamine-imine tautomerism and the less prevalent keto-enol tautomerism of a potential imine-keto form.
The enamine-imine tautomerism is the nitrogen analog of the more commonly discussed keto-enol tautomerism and is characterized by the migration of a proton between a nitrogen atom and an α-carbon.[2] For a β-enamino ester like Ethyl 3-methylaminocrotonate, this equilibrium involves the interconversion between the enamine form and its corresponding imine tautomer. The position of this equilibrium is highly sensitive to a variety of factors, including the substitution pattern, solvent, temperature, and pH.
Tautomeric Forms of Ethyl 3-Methylaminocrotonate
Ethyl 3-methylaminocrotonate can exist in three principal tautomeric forms: the Z-enamine, the E-enamine, and the imine.
-
Z-Enamine: This isomer is often the most stable form due to the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. This creates a pseudo-six-membered ring, which confers significant thermodynamic stability. The presence of this hydrogen bond can be readily identified by a characteristically downfield-shifted N-H proton signal in the 1H NMR spectrum.[3]
-
E-Enamine: In the E-enamine isomer, the amino and ester groups are on opposite sides of the C=C double bond, precluding the formation of an intramolecular hydrogen bond. Consequently, this form is generally less stable than the Z-isomer.
-
Imine: The imine tautomer possesses a C=N double bond and is typically less stable than the conjugated enamine forms.[4] The relative stability of the imine can be influenced by substitution and solvent effects.
The equilibrium between these forms is dynamic, and the predominant species in a given sample is dictated by the surrounding conditions.
Caption: Tautomeric equilibria in Ethyl 3-methylaminocrotonate.
Factors Influencing Tautomeric Equilibrium
The delicate balance between the enamine and imine tautomers of Ethyl 3-methylaminocrotonate is influenced by several interconnected factors. Understanding and controlling these factors is paramount for predictable reactivity in synthesis.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the position of the tautomeric equilibrium.
-
Non-polar, aprotic solvents (e.g., CCl4, benzene, chloroform): In these environments, the intramolecularly hydrogen-bonded Z-enamine form is significantly stabilized, and is therefore the predominant species.[5]
-
Polar, aprotic solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the Z-enamine and potentially favoring more polar tautomers.
-
Polar, protic solvents (e.g., water, alcohols): These solvents can engage in intermolecular hydrogen bonding with both the enamine and imine forms, leading to a more complex equilibrium. Polar solvents generally stabilize the more polar imine tautomer.[1]
Temperature Effects
Temperature can influence the tautomeric equilibrium by providing the energy necessary to overcome the activation barrier for interconversion. Generally, an increase in temperature can lead to a higher population of the less stable tautomers. The intramolecular hydrogen bond in the Z-enamine can be disrupted at higher temperatures, shifting the equilibrium towards the E-enamine and imine forms.
Substituent Effects
The nature of the substituents on the nitrogen atom and the ester group can significantly impact the tautomeric equilibrium. The presence of an N-methyl group in Ethyl 3-methylaminocrotonate, as opposed to the N-H in ethyl 3-aminocrotonate, can influence the basicity of the nitrogen and the steric environment around the double bond, thereby affecting the relative stabilities of the tautomers. Electron-donating groups on the nitrogen tend to stabilize the enamine form through resonance.
Synthesis of Ethyl 3-Methylaminocrotonate
The synthesis of Ethyl 3-methylaminocrotonate is typically achieved through the condensation reaction of ethyl acetoacetate with methylamine.[3][6] This reaction is analogous to the well-established synthesis of ethyl 3-aminocrotonate from ethyl acetoacetate and ammonia.[1][7]
Caption: General workflow for the synthesis of Ethyl 3-methylaminocrotonate.
Detailed Experimental Protocol (Batch Process)
This protocol is adapted from procedures for analogous β-enamino esters and patents describing the synthesis of the target molecule.[3][6]
Materials:
-
Ethyl acetoacetate
-
Methylamine solution (e.g., 40% in water or a solution in an organic solvent like isopropanol)
-
Isopropanol (or another suitable solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate in a suitable solvent such as isopropanol.
-
Amine Addition: Slowly add a solution of methylamine to the stirred solution of ethyl acetoacetate. The molar ratio of methylamine to ethyl acetoacetate should be optimized, but a ratio of 1:1 to 3:1 is a common starting point.[3]
-
Reaction: Stir the reaction mixture at a controlled temperature. According to patent literature, the reaction can proceed efficiently at around 40°C.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-methylaminocrotonate.
Spectroscopic Characterization of Tautomers
The different tautomers of Ethyl 3-methylaminocrotonate can be identified and quantified using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
1H and 13C NMR spectroscopy are powerful tools for elucidating the tautomeric composition of β-enamino esters. The slow rate of interconversion on the NMR timescale often allows for the observation of distinct signals for each tautomer.
1H NMR:
| Proton | Z-Enamine (Predicted δ, ppm) | E-Enamine (Predicted δ, ppm) | Imine (Predicted δ, ppm) |
| Vinyl-H | ~4.5 | ~5.0 | - |
| N-H | ~8.0-9.0 (broad) | ~6.0-7.0 (broad) | - |
| N-CH3 | ~2.8 (d) | ~2.9 (d) | ~3.1 (s) |
| C-CH3 | ~1.9 (s) | ~2.1 (s) | ~2.2 (s) |
| O-CH2-CH3 | ~4.0 (q) | ~4.1 (q) | ~4.2 (q) |
| O-CH2-CH3 | ~1.2 (t) | ~1.2 (t) | ~1.3 (t) |
| α-CH2 | - | - | ~3.3 (s) |
Note: These are predicted chemical shifts based on data for ethyl 3-aminocrotonate and the expected influence of the N-methyl group. Actual values may vary depending on the solvent and other experimental conditions.[8] The N-H proton of the Z-enamine is significantly deshielded due to the intramolecular hydrogen bond. The N-CH3 signal in the enamine forms will appear as a doublet due to coupling with the N-H proton, which will collapse to a singlet upon D2O exchange.
13C NMR:
| Carbon | Enamine (Predicted δ, ppm) | Imine (Predicted δ, ppm) |
| C=O | ~170 | ~172 |
| C=C-N / C=N | ~160 | ~168 |
| C=C-CO / C-C=N | ~85 | ~50 |
| N-CH3 | ~30 | ~45 |
| C-CH3 | ~20 | ~25 |
| O-CH2 | ~58 | ~60 |
| O-CH3 | ~15 | ~14 |
Note: Predicted chemical shifts based on general values for β-enamino esters. The chemical shift of the β-carbon (C=C-N) in the enamine is significantly downfield compared to the α-carbon. In the imine tautomer, the sp2-hybridized carbon of the C=N bond will resonate at a lower field than the corresponding carbon in the enamine.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution. The different tautomers will exhibit distinct absorption maxima (λmax) due to differences in their electronic structures.
-
Enamine Tautomers: The conjugated π-system of the enamine tautomers typically results in a strong π → π* transition in the UV region, often in the range of 280-320 nm.
-
Imine Tautomer: The imine tautomer, with its isolated C=N and C=O chromophores, is expected to have a weaker n → π* transition at a longer wavelength and a stronger π → π* transition at a shorter wavelength compared to the enamine.
By monitoring the changes in the absorption spectrum as a function of solvent polarity or temperature, it is possible to deduce the relative populations of the different tautomers.[9]
Computational Analysis
Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies of tautomerism. These calculations can provide insights into the relative energies and stabilities of the different tautomers, as well as predict their spectroscopic properties.[10][11]
DFT calculations can be used to:
-
Optimize the geometries of the Z-enamine, E-enamine, and imine tautomers.
-
Calculate their relative electronic and Gibbs free energies to predict the most stable tautomer under different conditions (gas phase vs. solvent).
-
Simulate NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.
-
Model the effect of solvents on the tautomeric equilibrium using implicit or explicit solvent models.
Conclusion
The tautomeric behavior of Ethyl 3-methylaminocrotonate is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of the enamine-imine equilibrium is essential for any chemist working with this or related β-enamino esters. By leveraging a combination of synthetic strategies, spectroscopic analysis, and computational modeling, researchers can effectively characterize and control the tautomeric composition of these versatile building blocks, thereby enabling their efficient and predictable application in the synthesis of complex molecular targets. This guide provides a solid foundation for further investigation and application of Ethyl 3-methylaminocrotonate in the fields of chemical research and drug development.
References
-
Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq), 55°C. ResearchGate. (n.d.). Retrieved from [Link]
-
Solvent-dependent UV/Vis absorption (a) and emission studies (b) of... ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of ethyl 3-aminocrotonate. PrepChem.com. (n.d.). Retrieved from [Link]
-
Density functional theory (DFT) studi... JOCPR. (n.d.). Retrieved from [Link]
-
1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... ResearchGate. (n.d.). Retrieved from [Link]
- US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents. (n.d.).
-
PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - European Patent Office - EP 2702035 B1 - EPO. (n.d.). Retrieved from [Link]
-
The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. (2022). Journal of Solution Chemistry, 51(9-10), 1162–1167. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... (2021). Molbank, 2021(1), M1193. [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). Molecules, 28(18), 6520. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (2020, February 14). Retrieved from [Link]
-
Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism. (2023). Frontiers in Chemistry, 11, 1286395. [Link]
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2021). Angewandte Chemie International Edition, 60(27), 15007–15014. [Link]
-
Formation of Imines and Enamines - Chemistry Steps. (2025, July 5). Retrieved from [Link]
- Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. (2014).
-
Imines – Properties, Formation, Reactions and Mechanisms. Master Organic Chemistry. (2024, April 16). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. data.epo.org [data.epo.org]
- 4. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. bcc.bas.bg [bcc.bas.bg]
Starting Materials and Synthesis of Ethyl 3-methylaminocrotonate: A Guide for Chemical Professionals
An In-Depth Technical Guide
Abstract
Ethyl 3-methylaminocrotonate is a pivotal β-enaminoester that serves as a versatile intermediate in the synthesis of numerous heterocyclic compounds and active pharmaceutical ingredients (APIs), most notably 1,4-dihydropyridine-type calcium channel blockers.[1][2] This technical guide provides an in-depth examination of the primary starting materials and synthetic methodologies for its preparation. The core of this synthesis is the condensation reaction between a β-ketoester and a primary amine. We will dissect the mechanistic underpinnings of this transformation, explore various catalytic systems and reaction conditions that enhance efficiency, and present detailed protocols for both laboratory-scale and industrially relevant continuous flow processes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices in the synthesis of this critical chemical building block.
Introduction to Ethyl 3-methylaminocrotonate
Ethyl 3-methylaminocrotonate (CAS No. not explicitly found, but related to Ethyl 3-aminocrotonate CAS 626-34-6) is an organic compound featuring a conjugated enamine and an ester functional group. This unique electronic structure makes it a highly valuable synthon in organic chemistry. Its primary utility lies in its role as a precursor for constructing complex molecular architectures, particularly in the pharmaceutical industry.[3][4] The enamine moiety provides a nucleophilic carbon, while the overall structure is primed for cyclization reactions, making it indispensable for synthesizing a range of biologically active molecules.[1]
The Principal Synthetic Pathway: A Mechanistic Perspective
The most direct and widely adopted method for synthesizing Ethyl 3-methylaminocrotonate is the condensation reaction between ethyl acetoacetate and methylamine.[5][6] This reaction is a classic example of enaminone formation, prized for its high atom economy and regioselectivity.
Core Starting Materials
-
Ethyl Acetoacetate (CAS: 141-97-9): This β-ketoester is the foundational carbonyl component. Its key feature is the presence of two distinct carbonyl groups: a ketone and an ester. The ketone carbonyl is significantly more electrophilic than the ester carbonyl due to the resonance delocalization of the lone pair on the ester oxygen. This inherent electronic difference is the cornerstone of the reaction's regioselectivity, ensuring the amine attacks the desired position.[7]
-
Methylamine (CAS: 74-89-5): As the primary amine, methylamine serves as the nitrogen source. It is a potent nucleophile that readily attacks the electrophilic ketone carbonyl of ethyl acetoacetate. It is commercially available as a gas or, more conveniently for laboratory use, as a solution in a solvent like water, ethanol, or isopropanol.[5][8]
The Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of Ethyl 3-methylaminocrotonate proceeds through a two-step nucleophilic addition-elimination sequence. Understanding this mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the methylamine nitrogen on the electrophilic ketone carbonyl carbon of ethyl acetoacetate.
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This intermediate is typically unstable and not isolated.
-
Dehydration: The hemiaminal rapidly undergoes dehydration (elimination of a water molecule) to form the stable, conjugated enaminoester product. This elimination step is often the rate-limiting step and can be accelerated by acid catalysis.
The remarkable regioselectivity of this reaction is a direct consequence of the differential electrophilicity of the two carbonyl carbons in ethyl acetoacetate, with the amine exclusively attacking the ketone.[7]
Sources
- 1. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Actylis - Ethyl-3-Aminocrotonate - Catalyst [solutions.actylis.com]
- 5. data.epo.org [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
Commercial Procurement & Synthesis Guide: Ethyl 3-methylaminocrotonate
CAS: 870-85-9 | Formula: C₇H₁₃NO₂ | MW: 143.18 g/mol
Executive Summary
Ethyl 3-methylaminocrotonate (also known as Ethyl 3-(methylamino)but-2-enoate) is a specialized
This guide addresses the supply chain gap by providing a dual-strategy approach: targeted procurement from niche aggregators and a validated in-house synthesis protocol for immediate access.
Part 1: Chemical Identity & Critical Distinctions
Researchers often conflate this compound with the primary enamine due to similar nomenclature. Verification of the CAS number and structure is the first step in quality control.
| Feature | Target Compound | Common Analog (Caution) |
| Name | Ethyl 3-methylaminocrotonate | Ethyl 3-aminocrotonate |
| Structure | Ethyl 3-(methylamino)but-2-enoate | Ethyl 3-aminobut-2-enoate |
| CAS | 870-85-9 | 626-34-6 (or 7318-00-5) |
| Functionality | Yields N-methyl dihydropyridines | Yields N-H dihydropyridines |
| Stability | Sensitive to hydrolysis; E/Z Isomerism | Sensitive to hydrolysis; E/Z Isomerism |
Part 2: Commercial Supply Landscape
The commercial availability of Ethyl 3-methylaminocrotonate is fragmented. It is often classified as a "Make-to-Order" (MTO) item rather than "Stock."
Procurement Decision Matrix
Use the following logic flow to determine the optimal sourcing strategy for your project timeline.
Caption: Decision matrix for sourcing Ethyl 3-methylaminocrotonate based on project urgency.
Validated Suppliers
While major catalogs may not list it, the following aggregators and regional manufacturers are known sources. Note: Always request a Certificate of Analysis (CoA) confirming the N-methyl group via NMR before purchase.
-
Bidepharm (China): Lists CAS 870-85-9 with 98% purity.
-
Molbase: Aggregates multiple Asian suppliers; verify lead times as "in-stock" status can be delayed.
-
Chem960: Useful for identifying bulk manufacturers if kilogram quantities are needed.
Part 3: In-House Synthesis Protocol (The "Make" Option)
Due to the supply volatility, synthesizing this compound in-house is often the most reliable method. The reaction is a condensation between ethyl acetoacetate and methylamine.
Reaction Scheme
Ethyl Acetoacetate + Methylamine
Protocol: Batch Synthesis
Scale: 100 mmol Time: ~4 Hours Yield: 85-95%
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. If using methylamine gas, use a gas inlet tube.
-
Reagents:
-
Ethyl Acetoacetate (13.0 g, 100 mmol)
-
Methylamine (33% solution in ethanol or 40% aq. solution, approx. 120 mmol, 1.2 eq)
-
Solvent: Ethanol (50 mL) or Isopropanol.
-
-
Procedure:
-
Dissolve Ethyl Acetoacetate in ethanol at 0°C (ice bath).
-
Add Methylamine solution dropwise over 30 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 3 hours. Note: Monitoring by TLC (20% EtOAc/Hexane) will show the disappearance of the keto-ester.
-
Critical Step: The reaction produces water. For high purity, add solid anhydrous Sodium Sulfate (Na₂SO₄) to the reaction mixture after 3 hours to absorb water, pushing the equilibrium to the enamine. Stir for another 30 minutes.
-
-
Workup:
-
Filter off the drying agent.[2]
-
Concentrate the filtrate under reduced pressure (Rotavap) at <50°C. High heat can cause polymerization or hydrolysis.
-
Purification: The residue is usually a pale yellow oil that solidifies upon cooling. If necessary, distill under high vacuum or recrystallize from cold hexanes/ether.
-
Part 4: Quality Control & Analytics
Self-validating the identity of your material is mandatory, especially for custom-synthesized batches.
NMR Characterization (Self-Validation)
The compound exists as an equilibrium of E and Z isomers, stabilized by an intramolecular hydrogen bond between the N-H and the ester carbonyl.
| Nucleus | Signal | Shift ( | Multiplicity | Structural Assignment |
| ¹H NMR | Vinyl H | 4.40 - 4.50 | Singlet | Characteristic enamine C=C-H |
| N-Methyl | 2.85 - 3.00 | Doublet | N-CH₃ (Couples to NH) | |
| NH | 8.50 - 9.50 | Broad | Intramolecular H-bond (Z-isomer) | |
| Ester | 4.10 (q), 1.25 (t) | - | Ethyl group | |
| Allylic Me | 1.90 - 2.00 | Singlet | C(CH₃)=C |
Pass/Fail Criteria:
-
Pass: Distinct doublet at ~2.9 ppm (N-Me) and singlet at ~4.5 ppm (Vinyl H).
-
Fail: Absence of N-Me doublet (indicates primary amine or starting material). Presence of peaks at 2.2 ppm and 3.5 ppm (unreacted Ethyl Acetoacetate).
Stability & Storage
-
Hydrolysis Risk: Enamines hydrolyze back to the keto-ester and amine in the presence of moisture.
-
Storage: Store at -20°C under Argon or Nitrogen.
-
Handling: Allow the container to reach room temperature before opening to prevent condensation.
Part 5: Application (Hantzsch Synthesis)
The primary utility of Ethyl 3-methylaminocrotonate is the synthesis of N-methyl-1,4-dihydropyridines.
Caption: General workflow for Hantzsch DHP synthesis using the N-methylated building block.
Protocol Insight: When using Ethyl 3-methylaminocrotonate, the nitrogen source is already incorporated. Do not add ammonium acetate (the standard ammonia source), as this will lead to a mixture of N-H and N-Me products.
References
-
Synthesis of Beta-Amino Crotonates: Title: Process for continuous flow synthesis of beta-amino crotonate.[3] Source: U.S. Patent 9,199,913 B2 (2015). URL:
-
Enamine Isomerism & NMR: Title: Spectral properties and isomerism of nitro enamines (Analogous Systems). Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
Sources
Technical Whitepaper: Physicochemical Profiling, Safety Protocols, and Synthetic Applications of Ethyl 3-Methylaminocrotonate
Executive Summary & Mechanistic Overview
Ethyl 3-methylaminocrotonate (CAS: 870-85-9), also known as ethyl 3-(methylamino)-2-butenoate, is a versatile enamine intermediate widely utilized in the pharmaceutical and fine chemical industries[1]. It serves as a critical building block in the synthesis of complex heterocyclic compounds, including pyrrolidones, pyrrolones[2], and indole derivatives such as Arbidol (Umifenovir) precursors and anti-HBV agents[1][3].
Mechanistically, the molecule features a nucleophilic carbon (alpha to the ester) and a nucleophilic nitrogen, making it highly reactive toward electrophiles[2]. However, this dual reactivity also dictates its instability under ambient conditions. The electron-rich double bond and the secondary amine group are susceptible to hydrolysis and oxidation, necessitating stringent handling and storage protocols to maintain structural integrity and experimental reproducibility.
Physicochemical Profiling
Understanding the physical and chemical properties of Ethyl 3-methylaminocrotonate is the foundational step in establishing a safe, self-validating handling system.
| Property | Value / Description |
| Chemical Name | Ethyl 3-(methylamino)-2-butenoate |
| CAS Number | 870-85-9 |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.19 g/mol |
| Physical State | Liquid (Clear to yellowish) |
| Purity | ≥ 98% (Typical commercial grade) |
| Storage Temperature | 2-8°C (Refrigerated) |
| InChI Key | FARYTWBWLZAXNK-AATRIKPKSA-N |
Data synthesized from Sigma-Aldrich and Bide Pharmatech technical specifications[4].
Hazard Characterization & GHS Compliance
Ethyl 3-methylaminocrotonate is classified as an irritant under the Globally Harmonized System (GHS)[5]. The primary hazards stem from its ability to interact with moisture in mucous membranes, leading to localized irritation.
-
H315 : Causes skin irritation[4].
-
H319 : Causes serious eye irritation[6].
-
H335 : May cause respiratory irritation[7].
Signal Word: Warning Pictogram: GHS07 (Exclamation Mark)
Self-Validating Handling & Storage Protocols
To ensure scientific integrity and safety, standard operating procedures (SOPs) must not merely list actions but establish causality for each requirement.
Storage Causality: Enamines exist in equilibrium with their imine tautomers and are highly sensitive to aqueous environments. Exposure to ambient moisture leads to hydrolysis, cleaving the molecule into ethyl acetoacetate and methylamine. Furthermore, exposure to light and oxygen can induce radical-mediated degradation[7]. Therefore, the compound must be stored at 2-8°C in a dark, dry, and tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).
Mechanistic pathways of Ethyl 3-methylaminocrotonate degradation.
Handling Protocol (Self-Validating System):
-
Pre-Experiment Check: Verify the physical state. The liquid should be clear to pale yellow. Deep discoloration or high viscosity indicates polymerization or oxidation. If these are observed, the reagent must be discarded or redistilled.
-
Environmental Controls: Perform all transfers inside a certified fume hood to mitigate H335 (respiratory irritation) risks[8].
-
PPE Requirements: Wear nitrile gloves (to prevent H315 skin irritation) and chemical safety goggles (to prevent H319 eye irritation)[9].
-
In-Process Monitoring: When dissolving the reagent in organic solvents (e.g., anhydrous dichloromethane or THF), ensure complete miscibility. Turbidity indicates moisture contamination in the solvent, which will compromise the enamine.
Experimental Workflow: Application in Synthesis
Ethyl 3-methylaminocrotonate is frequently reacted with electrophiles, such as methyl trifluoropyruvate, to synthesize trifluoromethylated 2-pyrrolidones[2]. The following step-by-step methodology ensures high yield and safety.
Step-by-Step Methodology: Synthesis of Trifluoromethylated Pyrrolidone Derivatives
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with Argon for 15 minutes to establish a strictly anhydrous environment.
-
Solvent & Reagent Addition: Inject 10 mL of anhydrous solvent (e.g., toluene or THF) into the flask. Add 1.0 equivalent of Ethyl 3-methylaminocrotonate (CAS 870-85-9) via a dry, gas-tight syringe[2].
-
Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of methyl trifluoropyruvate[2]. Causality: The nucleophilic enamine carbon aggressively attacks the highly electrophilic ketone of the pyruvate. Controlling the temperature mitigates the exotherm, preventing side reactions and unwanted polymerization.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2.0 hours[2]. Monitor the disappearance of the enamine starting material via TLC (Thin-Layer Chromatography) or LC-MS.
-
Quenching & Workup: Once complete, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Standardized workflow for enamine-based synthesis of trifluoromethylated pyrrolidones.
Emergency Response & Spill Management
In the event of an accidental release or exposure, immediate action is required based on the GHS classification[8].
-
Skin Contact (H315): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention[4].
-
Eye Contact (H319): Rinse cautiously with water for several minutes (P305+P351+P338). Remove contact lenses if present and easy to do. Continue rinsing. This is critical to prevent severe ocular damage from the amine functionality[8].
-
Inhalation (H335): Move the affected individual to fresh air. If breathing is difficult, administer oxygen and consult a physician[7].
-
Spill Management: Do not flush with water initially, as this may spread the chemical and promote hydrolysis. Absorb the liquid with an inert material (e.g., vermiculite, dry sand, or specialized chemical absorbents) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area to disperse any accumulated vapors.
References
-
Title: Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate Source: LookChem URL: [Link]
-
Title: ethyl[4-hydroxy-1-methyl-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate Source: Molaid URL: [Link]
Sources
- 1. 870-85-9 CAS MSDS (Ethyl 3-(methylamino)-2-butenoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ethyl [4-hydroxy-1-methyl-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate - CAS号 1225583-58-3 - 摩熵化学 [molaid.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS:870-85-9, ETHYL 3-METHYLAMINOCROTONATE-毕得医药 [bidepharm.com]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. 3-(甲基氨基)巴豆酸乙酯 - CAS号 870-85-9 - 摩熵化学 [molaid.com]
- 7. guidechem.com [guidechem.com]
- 8. Ethyl 3-Amino-2-methylbut-2-enoate|Research Chemical [benchchem.com]
- 9. canbipharm.com [canbipharm.com]
Methodological & Application
Ethyl 3-methylaminocrotonate in Hantzsch pyridine synthesis
Application Note: Ethyl 3-methylaminocrotonate in Hantzsch Pyridine Synthesis
Core Directive & Executive Summary
This guide details the precision use of Ethyl 3-methylaminocrotonate (CAS 870-85-9) in the modified Hantzsch synthesis.[1] Unlike the classical Hantzsch reaction which utilizes ammonia to generate N-H 1,4-dihydropyridines (DHPs) (e.g., Nifedipine), this reagent introduces a pre-functionalized N-methyl enamine moiety.
Strategic Value:
-
Regiocontrol: Enables the synthesis of unsymmetrical 1,4-dihydropyridines without the statistical mixtures common in one-pot, four-component reactions.
-
N-Alkylation: Provides direct access to N-methylated scaffolds, which exhibit distinct pharmacological profiles (e.g., MDR reversal agents) and oxidation behaviors (yielding pyridinium salts rather than neutral pyridines) compared to their N-H counterparts.
Chemo-Physical Profile
Reagent Identity: Ethyl 3-methylaminocrotonate Synonyms: Ethyl 3-(methylamino)but-2-enoate; N-Methyl-3-aminocrotonic acid ethyl ester.
| Property | Specification |
| CAS Number | 870-85-9 |
| Molecular Formula | |
| Molecular Weight | 143.18 g/mol |
| Appearance | Pale yellow liquid or low-melting solid |
| Boiling Point | ~105-110 °C (at 15 mmHg) |
| Solubility | Soluble in EtOH, MeOH, |
| Stability | Moisture sensitive; store under inert atmosphere (Ar/ |
| Hazards | Corrosive (Skin/Eye), Irritant |
Mechanistic Insight & Logical Workflow
The use of Ethyl 3-methylaminocrotonate dictates a stepwise (3-component) approach to ensure structural integrity. A "one-pot" mixing of all reagents often leads to competitive hydrolysis of the enamine or scrambling of the ester groups.
The Pathway:
-
Knoevenagel Condensation: Formation of the electrophilic benzylidene acceptor.
-
Michael Addition: The nucleophilic
-carbon of Ethyl 3-methylaminocrotonate attacks the benzylidene. -
Cyclization: Intramolecular amine attack on the carbonyl.
-
Dehydration: Aromatization to the 1,4-DHP ring.
Caption: Convergent synthesis pathway for N-methyl-1,4-DHPs using Ethyl 3-methylaminocrotonate.
Detailed Protocol: Synthesis of Unsymmetrical N-Methyl-1,4-DHPs
Target: Synthesis of Ethyl Methyl 1,4-dihydro-1,2,6-trimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Analogue scaffold).
Phase 1: Preparation of Benzylidene Intermediate
Note: This step creates the electrophilic "acceptor" required for the enamine reaction.
-
Reactants: Combine 3-nitrobenzaldehyde (15.1 g, 100 mmol) and Methyl acetoacetate (11.6 g, 100 mmol) in Ethanol (100 mL).
-
Catalyst: Add Piperidine (0.5 mL) and Glacial Acetic Acid (0.5 mL).
-
Reaction: Stir at room temperature for 4–6 hours (or reflux for 2 hours if precipitation is slow).
-
Isolation: Cool to 0°C. Filter the precipitated solid (Benzylidene). Wash with cold ethanol.
-
QC Check: Verify disappearance of aldehyde peak (~10 ppm) via ¹H NMR.
Phase 2: Hantzsch Cyclization with Ethyl 3-methylaminocrotonate
Note: This is the critical step utilizing the specific reagent.
Materials:
-
Benzylidene Intermediate (from Phase 1): 10 mmol
-
Ethyl 3-methylaminocrotonate (CAS 870-85-9): 10 mmol (1.43 g)
-
Solvent: Ethanol (Absolute, 30 mL)
-
Catalyst: None required (Thermal) or
(5 mol%) for acceleration.
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Benzylidene intermediate in Ethanol.
-
Addition: Add Ethyl 3-methylaminocrotonate in one portion. The solution may turn deep yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the appearance of a fluorescent blue spot (characteristic of DHPs) under UV 365nm.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate solvent under reduced pressure to ~20% volume.
-
Crystallization: Add ice-cold water (10 mL) and scratch the flask walls to induce precipitation.
-
Refrigerate at 4°C for 12 hours.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) or Isopropanol.
Yield Expectation: 75–85%.
Quality Control & Validation
| Analytical Method | Expected Signal for N-Methyl DHP |
| ¹H NMR (CDCl₃) | N-Me Singlet: Distinct singlet at |
| ¹H NMR (C4-H) | Methine Proton: Singlet at |
| IR Spectroscopy | Absence of N-H: No broad band at 3300 cm⁻¹. Strong C=O ester bands at 1680–1700 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: Molecular ion corresponding to parent mass. |
Troubleshooting & Optimization
-
Low Yield/Oiling Out: If the product forms an oil, dissolve in minimal EtOAc and triturate with Hexane or Diethyl Ether.
-
Oxidation Sensitivity: N-methyl DHPs are sensitive to light and air. Perform work-up quickly and store products in amber vials under Nitrogen.
-
Note: Intentional oxidation of these compounds (e.g., with DDQ or
) yields Pyridinium Salts , not neutral pyridines, due to the quaternary nitrogen.
-
-
Steric Hindrance: If using ortho-substituted benzaldehydes (e.g., 2-chlorobenzaldehyde), increase reflux time to 12+ hours or use microwave irradiation (100°C, 20 min).
Safety & Handling
Ethyl 3-methylaminocrotonate is an enamine and carries specific hazards:
-
Corrosive: Causes severe skin burns and eye damage.[2][3][4][5] Wear nitrile gloves, safety goggles, and a lab coat.
-
Hydrolysis: Decomposes in the presence of water/acid back to ethyl acetoacetate and methylamine. Keep bottles tightly sealed.
References
-
Hantzsch, A. (1882). "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1–82. Link
-
Stork, G., et al. (1963). "Enamine Alkylation and Acylation". Journal of the American Chemical Society, 85(2), 207–222. (Foundational enamine chemistry). Link
-
Lavilla, R. (2002). "Recent developments in the chemistry of dihydropyridines". Journal of the Chemical Society, Perkin Transactions 1, 1141-1156. (Review of DHP synthesis and reactivity). Link
-
PubChem. "Ethyl 3-aminocrotonate (Analogous Structure & Safety Data)". National Library of Medicine. Link
-
ChemicalBook. "Ethyl 3-methylaminocrotonate CAS 870-85-9 Properties". Link
Sources
Application Note: Regioselective Functionalization of Ethyl 3-Methylaminocrotonate: Ambident Reactivity with Electrophiles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
Ethyl 3-methylaminocrotonate (CAS: 870-85-9) is a highly versatile secondary β-enamino ester. In pharmaceutical synthesis, it serves as a critical building block, most notably as a key intermediate in the synthesis of the broad-spectrum antiviral drug Arbidol (Umifenovir)[1].
The primary challenge and utility of utilizing ethyl 3-methylaminocrotonate lies in its nature as an ambident nucleophile . Because the nitrogen lone pair is delocalized through the carbon-carbon double bond into the ester carbonyl, the molecule possesses two competing nucleophilic sites: the nitrogen atom (N-site) and the α-carbon (C-site). This application note provides an authoritative guide on how to predictably control the regioselectivity of its reactions with various electrophiles by manipulating solvent polarity, base strength, and electrophile hardness.
Mechanistic Causality: Controlling N- vs. C-Attack
To design a self-validating experimental system, one must understand the causality behind the regioselectivity of enamino esters [2]. The reactivity is governed by the Hard and Soft Acids and Bases (HSAB) theory and kinetic versus thermodynamic control:
-
The C-Site (Soft Nucleophile): The α-carbon is a softer nucleophilic center. It preferentially reacts with soft electrophiles such as alkyl halides (e.g., benzyl bromide) and Michael acceptors (e.g.,
-unsaturated ketones, quinones) [3]. C-alkylation is generally thermodynamically driven and is less prone to over-alkylation due to the steric hindrance and reduced basicity of the resulting iminium intermediate [4]. -
The N-Site (Hard Nucleophile): The nitrogen atom is a harder nucleophilic center. It preferentially reacts with hard electrophiles such as acyl chlorides or sulfonyl chlorides.
-
Solvent and Base Effects: When reacting with hard electrophiles (like benzoyl chloride), regioselectivity can be tuned. Using a weak base (e.g., triethylamine) in a non-polar solvent (e.g., dichloromethane) favors kinetic N-acylation . Conversely, using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., THF) generates a fully deprotonated enolate-like species, driving the reaction toward thermodynamic C-acylation [2].
Caption: Logic tree determining N- vs. C-regioselectivity of ethyl 3-methylaminocrotonate based on HSAB theory.
Key Application 1: The Nenitzescu Indole Synthesis
One of the most important industrial applications of ethyl 3-methylaminocrotonate is its reaction with p-benzoquinone via the Nenitzescu indole synthesis. This cascade reaction forms the indole core of Arbidol [1]. The quinone acts as a soft bis-electrophile. The reaction initiates via a Michael addition at the α-carbon of the enamino ester, followed by tautomerization, and an intramolecular cyclization where the nitrogen attacks the quinone's carbonyl.
Caption: Mechanistic pathway of the Nenitzescu indole synthesis from ethyl 3-methylaminocrotonate.
Protocol 3.1: Synthesis of Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate
Self-Validation Checkpoint: The disappearance of the bright yellow color of p-benzoquinone and the formation of a precipitate indicate successful cyclization.
Reagents:
-
Ethyl 3-methylaminocrotonate: 1.0 equivalent (10 mmol, 1.43 g)
-
p-Benzoquinone: 1.05 equivalents (10.5 mmol, 1.13 g)
-
1,2-Dichloroethane (DCE) or Glacial Acetic Acid: 20 mL
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-methylaminocrotonate (1.43 g) in 20 mL of anhydrous DCE.
-
Addition: Cool the solution to 0 °C using an ice bath. Add p-benzoquinone (1.13 g) portion-wise over 15 minutes to prevent uncontrolled exothermic polymerization.
-
Reaction: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 80-85 °C). Maintain reflux for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3) until the enamino ester is completely consumed.
-
Workup: Cool the mixture to room temperature. A solid precipitate of the crude indole should form.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold DCE (2 x 5 mL) followed by cold ethanol (5 mL) to remove unreacted quinone and hydroquinone byproducts.
-
Purification: Dry the solid under a high vacuum to afford the target indole derivative. (Typical yield: 65-75%).
Key Application 2: Regioselective Acylation
When functionalizing ethyl 3-methylaminocrotonate with acyl chlorides, the choice of base and solvent is the primary causal factor dictating the reaction site [2].
Protocol 4.1: Kinetic N-Acylation (Using Et N / CH Cl )
Objective: Direct the acyl electrophile to the nitrogen atom.
-
Dissolve ethyl 3-methylaminocrotonate (5 mmol) in anhydrous CH
Cl (15 mL) under a nitrogen atmosphere. -
Add triethylamine (Et
N, 6 mmol) and cool the mixture to 0 °C. -
Add benzoyl chloride (5.5 mmol) dropwise over 10 minutes.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Quench with saturated aqueous NaHCO
, extract with CH Cl , dry over anhydrous Na SO , and concentrate. Purify via column chromatography to yield the N-acyl product.
Protocol 4.2: Thermodynamic C-Acylation (Using NaH / THF)
Objective: Direct the acyl electrophile to the α-carbon.
-
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 6 mmol) in anhydrous THF (15 mL) under nitrogen at 0 °C.
-
Add a solution of ethyl 3-methylaminocrotonate (5 mmol) in THF (5 mL) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases (forming the enolate-like species).
-
Add benzoyl chloride (5.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench with saturated aqueous NH
Cl. Extract with Ethyl Acetate, dry, and concentrate. Purify to isolate the C-acyl derivative.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the regioselective outcomes of ethyl 3-methylaminocrotonate with various electrophiles.
| Electrophile Type | Specific Reagent | Conditions (Solvent / Base) | Primary Attack Site | Typical Yield | Mechanistic Rationale |
| Soft (Michael) | p-Benzoquinone | DCE / No Base (Reflux) | C-Site (then N-cyclization) | 65 - 75% | Soft-soft interaction; thermodynamically stable Michael adduct [3]. |
| Soft (Alkyl) | Benzyl Bromide | DMF / K | C-Site | 70 - 80% | C-alkylation prevents over-alkylation due to steric hindrance [4]. |
| Hard (Acyl) | Benzoyl Chloride | CH | N-Site | 80 - 85% | Kinetic control; weak base prevents full deprotonation of the α-carbon [2]. |
| Hard (Acyl) | Benzoyl Chloride | THF / NaH (0 °C to RT) | C-Site | 60 - 70% | Thermodynamic control; strong base forms a highly reactive dienolate [2]. |
References
- LookChem. "Cas 131707-24-9, Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate". LookChem Database.
- ResearchGate. "A study on the regioselectivity in N,C-acylation of β-enamino-esters".
- YouTube / Clutch Prep. "Alkylation and Acylation Using Enamine Nucleophiles".
- Chemistry LibreTexts. "19.10 Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate".
Application Note: Ethyl 3-Methylaminocrotonate as a Versatile Intermediate in Pharmaceutical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide
Executive Summary
Ethyl 3-methylaminocrotonate (E3MAC, CAS: 870-85-9) is a highly versatile, N-substituted
Mechanistic Insights: The Ambident Reactivity of E3MAC
The synthetic utility of E3MAC stems from its "push-pull" electronic system. The electron-donating methylamino group and the electron-withdrawing ethyl ester group create a highly polarized double bond.
-
Causality in Experimental Design: Because of this polarization, E3MAC acts as an ambident nucleophile. The
-carbon exhibits pronounced nucleophilicity, making it an ideal target for soft electrophiles, such as metal-stabilized carbenes or Michael acceptors. Conversely, the -carbon can act as an electrophile in amine-exchange reactions. Understanding this electronic distribution is critical for predicting regiocontrol in multicomponent cyclizations.
Figure 1: Ambident reactivity profile of Ethyl 3-methylaminocrotonate directing heterocycle synthesis.
Key Pharmaceutical Applications
Synthesis of Highly Substituted Pyrroles
Substituted pyrroles are foundational to numerous pharmaceuticals, including statins (e.g., Atorvastatin) and targeted kinase inhibitors. E3MAC reacts efficiently with diazo ketones via a transition-metal-catalyzed carbene insertion[3].
Mechanistic Rationale: Copper(II) acetylacetonate[Cu(acac)₂] is utilized to decompose the diazo ketone into a metal-stabilized keto carbene. The Cu(II) catalyst prevents the unwanted Wolff rearrangement of the diazo compound. The highly nucleophilic
Synthesis of N-Methylated 1,4-Dihydropyridines (1,4-DHPs)
1,4-DHPs are the core pharmacophore for L-type calcium channel blockers (e.g., Nifedipine, Amlodipine). Utilizing E3MAC in a modified Hantzsch multicomponent reaction ensures the final DHP ring is N-methylated.
Mechanistic Rationale: N-methylation alters the lipophilicity and hydrogen-bonding capacity of the DHP scaffold, which is a critical parameter for crossing the blood-brain barrier or tuning the pharmacokinetic half-life of cardiovascular drugs.
Quantitative Data: Yield Comparisons
The following table summarizes validated reaction conditions and yields utilizing E3MAC as the primary enaminone building block across different synthetic pathways[3][4].
| Target Scaffold | Coupling Partner(s) | Catalyst / Conditions | Solvent | Yield (%) | Ref |
| N-Methyl Pyrrole | Diazodiphenylethanone | Cu(acac)₂ (5 mol%), 80°C, 3h | Benzene | 72 - 85% | [1] |
| Pyrrolo[3,4-c]pyridine | N-Methylmaleimide | Thermal, 110°C, 12h | Toluene | 45 - 60% | [2] |
| 1,4-Dihydropyridine | Benzaldehyde + Ethyl Acetoacetate | Piperidine (cat.), Reflux, 6h | Ethanol | 78 - 90% | [3] |
Experimental Protocols
Protocol A: Copper-Catalyzed Synthesis of N-Methyl Pyrrole Derivatives
Adapted from the methodology of Eberlin and Kascheres (1988)[3].
Self-Validating System Check: The cessation of nitrogen gas evolution serves as a visual, self-validating endpoint for the complete consumption of the diazo ketone.
Figure 2: Step-by-step experimental workflow for the Cu-catalyzed synthesis of pyrroles.
Step-by-Step Procedure:
-
Preparation: To an oven-dried, nitrogen-flushed 50 mL round-bottom flask, add Ethyl 3-methylaminocrotonate (1.43 g, 10.0 mmol, 1.0 equiv) and diazodiphenylethanone (2.66 g, 12.0 mmol, 1.2 equiv).
-
Solvation: Dissolve the reagents in 25 mL of anhydrous benzene (or toluene for a less toxic alternative).
-
Catalyst Addition: Add Copper(II) acetylacetonate [Cu(acac)₂] (130 mg, 0.5 mmol, 5 mol%) in one portion. The solution will typically turn a deep green/blue hue.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C. Monitor the reaction via a bubbler; nitrogen gas will evolve as the carbene forms.
-
Completion: Maintain reflux for 2–4 hours until gas evolution completely ceases and TLC (Thin Layer Chromatography, 3:1 Hexane:Ethyl Acetate) indicates the consumption of E3MAC.
-
Work-up: Cool the mixture to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography to isolate the highly substituted N-methyl pyrrole.
Protocol B: Modified Hantzsch Synthesis of N-Methyl 1,4-Dihydropyridines
Self-Validating System Check: The precipitation of a solid product upon cooling the ethanol solvent validates successful cyclization, as the highly conjugated 1,4-DHP system is significantly less soluble in cold ethanol than the starting materials.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, combine Ethyl 3-methylaminocrotonate (1.43 g, 10.0 mmol, 1.0 equiv), benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv), and ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 equiv).
-
Solvation & Catalysis: Add 30 mL of absolute ethanol followed by 3 drops of piperidine to act as a basic catalyst for the initial Knoevenagel condensation.
-
Reaction: Reflux the mixture at 78°C for 6 to 8 hours. Monitor via TLC (DCM:MeOH 95:5) for the appearance of a highly UV-active spot corresponding to the DHP.
-
Crystallization: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath for 1 hour. A crystalline solid will precipitate.
-
Isolation: Filter the solid via vacuum filtration, wash with 10 mL of ice-cold ethanol, and dry under a vacuum to afford the pure N-methyl-1,4-dihydropyridine derivative.
Safety and Handling
E3MAC is an enaminone and should be handled with standard laboratory precautions. While not acutely toxic, it can cause skin and eye irritation.
-
Storage: Store under an inert gas (Nitrogen or Argon) at 2-8°C to prevent slow oxidation or hydrolysis of the enamine double bond[2].
-
Toxicity: When replicating Protocol A, handle diazo compounds with extreme care behind a blast shield, as low-molecular-weight diazo species can be explosive. Use toluene instead of benzene where permissible to reduce carcinogenic risk.
References
-
Marcos N. Eberlin, Concetta Kascheres. "Catalyzed reaction of diazodiphenylethanone and related diazo ketones with enaminones as a source of pyrroles." The Journal of Organic Chemistry, 1988, 53(9), 2084-2086. URL:[Link]
-
MolAid Database. "Reaction of maleimides and ethyl 3-aminocrotonates. A reinvestigation leading to an improved synthesis of pyrrolo[3,4-c]pyridines." MolAid Chemical Database, Accessed 2026. URL:[Link]
-
LookChem Chemical Properties Database. "Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate and related Ethyl 3-methylaminocrotonate properties." LookChem, Accessed 2026. URL:[Link]
Sources
Continuous Flow Synthesis of Ethyl 3-methylaminocrotonate
Application Note & Protocol Guide
Abstract
This application note details the continuous flow synthesis of Ethyl 3-methylaminocrotonate, a critical
Introduction & Scientific Rationale
The Challenge of Batch Synthesis
In traditional batch processing, the synthesis of Ethyl 3-methylaminocrotonate involves the condensation of ethyl acetoacetate with methylamine.
-
Thermodynamics: The reaction is exothermic. In large batch reactors, heat accumulation can lead to runaway conditions or vaporization of the amine.
-
Equilibrium: The reaction produces water. In batch, this often requires azeotropic distillation or drying agents to drive the equilibrium to completion.
-
Safety: Methylamine is a toxic, flammable gas (or volatile liquid solution).[1] Opening batch reactors for sampling or workup exposes operators to hazardous fumes.
The Flow Chemistry Advantage
Continuous flow processing addresses these issues through:
-
Pressurized System: A Back Pressure Regulator (BPR) maintains the system above the vapor pressure of methylamine, keeping it in the liquid phase to drive reaction kinetics.
-
Heat Transfer: The high surface-area-to-volume ratio of microreactors efficiently dissipates the heat of condensation, allowing for higher concentration processing.
-
Equilibrium Management: By using a slight excess of amine and operating at elevated temperatures (superheating solvents), the reaction rate is accelerated significantly, often reaching equilibrium conversion in seconds to minutes.
Reaction Mechanism
The formation of the enamine proceeds via the nucleophilic attack of the primary amine on the ketone carbonyl, followed by dehydration.
Reaction Scheme:
Caption: Mechanistic pathway from nucleophilic attack to dehydration. The flow system manages the water byproduct by maintaining solubility at high temperature.
Experimental Protocol
Equipment & Materials
-
Reactor System: Standard flow chemistry module (e.g., Vapourtec, Syrris, or custom HPLC pump setup).
-
Pumps: 2x High-pressure piston pumps (compatible with ethanol/amines).
-
Reactor Coil: 10 mL PFA or SS316 coil (1/16" OD, 1.0 mm ID).
-
Mixer: T-mixer or Static Mixer (PEEK or SS316).
-
Back Pressure Regulator (BPR): Set to 75 psi (5 bar).
-
Thermostat: Heating unit capable of maintaining 50–60°C.
Reagents
| Reagent | Role | Preparation |
| Ethyl Acetoacetate (EAA) | Substrate | Dissolve 130.14 g (1.0 mol) in Ethanol to make 500 mL solution (2.0 M). |
| Methylamine (33% in EtOH) | Reagent | Use commercial 33 wt% solution (approx 8 M). Dilute with Ethanol to 6.0 M concentration. |
| Ethanol (Abs.) | Solvent | System solvent. |
Note: Alcoholic methylamine is preferred over aqueous methylamine to prevent phase separation and minimize hydrolysis side-reactions.
System Configuration
Caption: Schematic of the continuous flow setup. The BPR is critical to prevent methylamine outgassing at 60°C.
Step-by-Step Procedure
Phase 1: System Priming
-
Install the 10 mL reactor coil and set the heating unit to 60°C .
-
Flush the entire system with pure Ethanol at 5 mL/min for 5 minutes.
-
Set the BPR to 75 psi (5 bar) . Ensure no leaks are present.[1][2][3][4]
Phase 2: Reaction Execution
-
Set Flow Rates:
-
Pump A (EAA, 2.0 M): 1.0 mL/min
-
Pump B (MeNH₂, 6.0 M): 1.0 mL/min
-
Stoichiometry: This provides a 1:3 molar ratio (EAA:Amine).[5] The excess amine drives the equilibrium.
-
Residence Time: Total flow = 2.0 mL/min. Reactor Volume = 10 mL. Residence Time (
) = 5 minutes.
-
-
Start Pumps: Switch the input valves from solvent to reagent bottles.
-
Equilibration: Discard the first 2 system volumes (approx. 20 mL or 10 mins) to ensure steady state is reached.
-
Collection: Collect the product stream into a sealed vessel. The output will be a clear to slightly yellow solution.
Phase 3: Work-up & Isolation[6]
-
Concentration: The product stream contains the desired enamine, excess methylamine, ethanol, and water.
-
Evaporation: Transfer the collected solution to a rotary evaporator. Gently remove the solvent and excess methylamine under reduced pressure (40°C, 100 mbar).
-
Caution: Methylamine gas will be liberated. Ensure the vacuum pump exhaust is vented into a fume hood.
-
-
Crystallization: Upon removal of solvent, the Ethyl 3-methylaminocrotonate typically solidifies (MP: ~30°C) or remains as a viscous oil that crystallizes upon cooling.
-
Yield Check: Weigh the residue. Expected purity is >95% by NMR.
Process Optimization & Troubleshooting
The following table summarizes the relationship between critical process parameters (CPPs) and critical quality attributes (CQAs).
| Parameter | Setting | Impact of Deviation | Corrective Action |
| Temperature | 60°C | <50°C: Incomplete conversion. >80°C: Potential for byproduct formation or over-pressurization. | Increase |
| Stoichiometry | 1:3 | <1:1.5: Reaction stalls; low yield. >1:5: Waste of reagent; salt formation risks. | Ensure Pump B flow rate is correct. |
| Pressure | 75 psi | <40 psi: Gas bubbles form (plug flow lost). Residence time becomes inaccurate. | Increase BPR setting immediately. |
| Residence Time | 5 min | <1 min: Insufficient time for dehydration step. | Decrease total flow rate. |
Self-Validating Logic:
-
Visual Check: If gas bubbles are visible in the reactor coil, the BPR is failing or set too low. The reaction requires a single liquid phase.
-
NMR Check: Monitor the disappearance of the ketone signal (EAA methylene protons) and the appearance of the alkene signal (
~4.5 ppm).
Safety Considerations
-
Methylamine Handling: Although the flow system is closed, the reagent bottle for Pump B must be kept in a well-ventilated hood. Use a septum cap with a vent needle connected to a scrubber if possible.
-
Pressurized Lines: The system operates at 5 bar. Ensure all fittings (PEEK/Stainless Steel) are rated for this pressure.
-
Exotherm: While the coil dissipates heat, the T-mixer junction can become warm. Monitor for leaks at the mixing point.
References
- Cantillo, D., & Kappe, C. O. (2014). "Continuous Flow Synthesis of Hantzsch Dihydropyridines." Reaction Chemistry & Engineering.
-
Kappe, C. O., et al. (2011). "Process for continuous flow synthesis of beta-amino crotonate." US Patent US9199913B2.
-
Leadbeater, N. E., et al. (2013).[2] "Raman spectroscopy as a tool for monitoring mesoscale continuous-flow organic synthesis." Beilstein Journal of Organic Chemistry, 9, 1979–1987.
-
BenchChem Application Notes. (2025). "Continuous Flow Synthesis of 3-Aminocrotonate Esters."
Sources
Application Notes & Protocols: Catalytic Synthesis of Ethyl 3-Methylaminocrotonate
Introduction: The Significance of β-Enaminoesters
Ethyl 3-methylaminocrotonate is a prominent member of the β-enaminoester family, a class of compounds that serve as highly versatile and valuable building blocks in modern organic synthesis.[1] Their unique structural motif, featuring a conjugated system of a nitrogen atom, a carbon-carbon double bond, and a carbonyl group, imparts a rich and diverse reactivity profile. This makes them indispensable intermediates for the construction of a wide array of biologically active molecules and heterocyclic systems, including quinolones, pyrroles, and pyridines.[1][2]
Notably, β-enaminoesters like ethyl 3-methylaminocrotonate are critical precursors in the pharmaceutical industry for the synthesis of 1,4-dihydropyridine-based drugs, such as Felodipine and Nifedipine.[2][3] These "dipine" drugs are potent calcium channel blockers, widely prescribed for the management of hypertension and angina.[2] The efficiency and selectivity of the synthesis of the enaminoester core directly impact the viability and cost-effectiveness of producing these life-saving medications.
This guide provides an in-depth exploration of the catalytic strategies employed for the synthesis of ethyl 3-methylaminocrotonate from the condensation of ethyl acetoacetate and methylamine. We will delve into the underlying reaction mechanisms, compare various catalytic systems, and provide detailed, field-tested protocols for both batch and continuous flow processes.
Core Reaction Mechanism: The Role of Catalysis
The formation of ethyl 3-methylaminocrotonate proceeds via the condensation of the keto group of ethyl acetoacetate with methylamine. The reaction is a classic example of enamine formation, which is fundamentally a reversible process. The primary role of a catalyst is to accelerate the rate-limiting steps, primarily the dehydration of the hemiaminal intermediate, thereby shifting the equilibrium towards the desired product.
The general mechanism can be outlined as follows:
-
Nucleophilic Attack: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetoacetate.
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine). This step is typically fast and reversible.
-
Dehydration: The hemiaminal eliminates a molecule of water to form the stable, conjugated enamine product. This step is often the slowest (rate-determining) and is significantly accelerated by catalysis.
Acid catalysts (Brønsted or Lewis) facilitate this process by protonating or coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial attack. More crucially, they protonate the hydroxyl group of the hemiaminal, converting it into a good leaving group (-OH2+), which dramatically speeds up the dehydration step.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that influences reaction efficiency, cost, and environmental impact. A variety of systems have been developed, ranging from simple inorganic acids to sophisticated transition metal complexes.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range (%) | Reference |
| Acetic Acid | Neat or Benzene, Reflux | Inexpensive, readily available, effective for azeotropic water removal. | Requires elevated temperatures, moderate reaction times. | 76-80 | [4][5] |
| Lewis Acids (Sc(OTf)₃, Zn(ClO₄)₂, etc.) | Solvent-free, Room Temp. | High yields, mild conditions, often solvent-free. | Catalyst cost, moisture sensitivity, potential metal contamination. | 70-98 | [6] |
| Gold(I)/Silver(I) | Solvent-free, Room Temp. | Excellent yields, very short reaction times, low catalyst loading. | High cost of precious metal catalysts. | 95-98 | [1] |
| No Catalyst | Ultrasound or High Temp. | Simple, avoids catalyst cost and contamination. | Often requires specific equipment (ultrasound) or harsh conditions. | Good | [4] |
| Continuous Flow | 20-60 °C, short residence time | Excellent process control, high throughput, enhanced safety, high purity. | Requires specialized equipment setup. | 93-100 | [7][8][9] |
Experimental Protocols
Protocol 1: Classic Brønsted Acid-Catalyzed Batch Synthesis
This protocol utilizes glacial acetic acid as a catalyst with azeotropic removal of water to drive the reaction to completion. It is a robust and cost-effective method suitable for laboratory-scale synthesis.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Methylamine (1.1 eq, e.g., 40% solution in water or gas)
-
Glacial Acetic Acid (0.05 eq)
-
Benzene or Toluene (as solvent for azeotropic removal)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl acetoacetate, benzene (or toluene), and glacial acetic acid. Attach a Dean-Stark apparatus and a reflux condenser.
-
Amine Addition: Slowly add the methylamine solution to the stirred mixture. An initial exothermic reaction may be observed.
-
Azeotropic Reflux: Heat the mixture to reflux. The benzene/water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-5 hours).[5]
-
Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude ethyl 3-methylaminocrotonate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality and Trustworthiness: The use of a Dean-Stark trap provides a visual and self-validating endpoint for the reaction; the cessation of water collection indicates the reaction is complete.[5] This physically removes a product (water), driving the equilibrium forward according to Le Châtelier's principle and ensuring a high conversion rate.
Protocol 2: High-Efficiency Gold(I)/Silver(I) Catalyzed Synthesis
This protocol describes a modern, highly efficient method using a dual gold/silver catalytic system under solvent-free conditions, offering excellent yields and very short reaction times.[1]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Methylamine (1.2 eq, e.g., 40% solution in water)
-
[(PPh₃)AuCl] (Triphenylphosphinegold(I) chloride, 0.01 eq)
-
AgOTf (Silver trifluoromethanesulfonate, 0.01 eq)
-
Dichloromethane (for work-up)
Equipment:
-
Round-bottom flask or vial
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a small vial, mix [(PPh₃)AuCl] and AgOTf. This in situ preparation generates the active cationic gold(I) catalyst.
-
Reaction Initiation: To this catalyst mixture, add ethyl acetoacetate followed by the methylamine solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically very fast and can be complete within 5-15 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the mixture with dichloromethane and filter through a short pad of celite or silica to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting product is often of high purity (>95%) and may not require further purification.[1]
Expertise and Rationale: The combination of a gold(I) precursor and a silver salt is a common strategy to generate a highly Lewis-acidic, carbophilic cationic gold species. This species powerfully activates the carbonyl group of the ketoester, dramatically accelerating the condensation reaction even at room temperature and without the need for a bulk solvent.[1]
Protocol 3: Continuous Flow Synthesis
Continuous flow manufacturing represents a paradigm shift from traditional batch processing, offering superior control, scalability, and safety. This protocol provides a general framework for the synthesis of ethyl 3-methylaminocrotonate in a flow reactor.[7][8]
Materials:
-
Stream A: Ethyl acetoacetate (can be neat or in a solvent like isopropanol)
-
Stream B: Methylamine (aqueous solution or in a solvent like isopropanol)
-
Optional Stream C: Acetic acid catalyst (dissolved in the solvent)
Equipment:
-
Two or three syringe pumps or peristaltic pumps
-
T-mixer or other micromixer
-
Tubular reactor (e.g., PFA or stainless steel tubing)
-
Temperature-controlled bath or heating block
-
Back-pressure regulator (BPR)
-
Collection vessel
Workflow Diagram:
Sources
- 1. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khcn.haui.edu.vn [khcn.haui.edu.vn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. β-enamino ester synthesis by amination [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. acgpubs.org [acgpubs.org]
- 7. data.epo.org [data.epo.org]
- 8. US9199913B2 - Process for continous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
- 9. EP2702035A2 - Process for continuous flow synthesis of beta-amino crotonate - Google Patents [patents.google.com]
Application Note: Solvent Effects on the Synthesis of Ethyl 3-methylaminocrotonate
[1][2]
Abstract
The synthesis of Ethyl 3-methylaminocrotonate (E3MAC) via the condensation of ethyl acetoacetate (EAA) and methylamine is a critical step in the manufacturing of 1,4-dihydropyridine calcium channel blockers (e.g., Nicardipine, Nifedipine). While the reaction appears deceptively simple, solvent selection dictates reaction kinetics, equilibrium position, and downstream isolation efficiency. This guide analyzes the mechanistic impact of aprotic, protic, and aqueous solvent systems, providing two validated protocols: a classic azeotropic dehydration method and a modern green chemistry approach.
Mechanistic Foundation & Solvent Interaction
To optimize this reaction, one must understand that it is a reversible condensation governed by the removal of water and the stabilization of the final enamine product.
The Reaction Pathway
The reaction proceeds through a nucleophilic attack of methylamine on the ketone carbonyl of EAA, forming a hemiaminal intermediate. This is followed by acid-catalyzed (or thermal) dehydration to form the enamine.[1]
Crucial Insight: The product exists predominantly as the (Z)-isomer (cis-enamine) rather than the (E)-isomer.[1] This thermodynamic preference is driven by an intramolecular hydrogen bond between the amine proton (
Visualization of Solvent Influence
The following diagram maps the reaction coordinate and highlights where specific solvent properties (polarity, water-scavenging) influence the pathway.
Figure 1: Reaction mechanism highlighting the kinetic stabilization by protic solvents and thermodynamic drive by azeotropic water removal.[1]
Comparative Solvent Analysis
The choice of solvent alters the physical chemistry of the reaction environment.
| Solvent System | Mechanism of Action | Advantages | Disadvantages |
| Toluene (Aprotic) | Azeotropic Dehydration: Forms a ternary azeotrope with ethanol/water, physically removing water from the reaction matrix.[1] | • Highest conversion (>95%)• Drives equilibrium to completion• Scalable for industrial batch reactors | • Requires high energy (reflux)[1]• Environmental/Health concerns (VOCs)• Requires Dean-Stark apparatus |
| Methanol/Ethanol (Protic) | Solubility & Catalysis: Solubilizes both reactants; assists proton transfer steps via hydrogen bonding network.[1] | • Mild conditions (RT to 50°C)• Homogeneous reaction• Low toxicity | [1] • Equilibrium limited (Water remains in solution)• Requires excess amine to push conversion[1]• Workup requires evaporation |
| Water (Green) | Hydrophobic Exclusion: The product is lipophilic and insoluble in water. As it forms, it precipitates, driving the equilibrium forward (Le Chatelier’s principle). | • Green Chemistry: No organic solvent waste• Simple filtration workup• High atom economy | • Exothermic control is critical• Mass transfer limitations (requires vigorous stirring)[1]• Amine volatility management needed |
Experimental Protocols
Protocol A: High-Purity Synthesis via Azeotropic Dehydration (Toluene)
Best for: Applications requiring anhydrous product or strict stoichiometric control.[1]
Reagents:
-
Ethyl Acetoacetate (EAA): 1.0 eq[1]
-
Methylamine (33% in Ethanol or anhydrous gas): 1.1 eq[1]
-
Toluene: 5 Volumes (relative to EAA)[1]
-
Catalyst: Acetic Acid (0.05 eq)[1]
Workflow:
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Charge EAA, Toluene, and Acetic Acid.
-
Amine Addition:
-
If using solution: Add Methylamine/Ethanol solution dropwise at RT.
-
If using gas: Bubble Methylamine gas slowly into the solution while maintaining temp < 40°C.
-
-
Reflux: Heat the mixture to reflux (~110°C).
-
Observation: Water/Ethanol will begin to collect in the trap. Monitor the volume of water separated.
-
-
Completion: Continue reflux until water evolution ceases (approx. 3-5 hours).
-
Isolation: Cool to RT. Concentrate the organic layer under reduced pressure (Rotovap) to remove Toluene.
-
Purification: Vacuum distillation or recrystallization from hexanes (if solid).[1]
Self-Validating Checkpoint: The collection of water in the Dean-Stark trap must match the theoretical stoichiometric yield (1 mole H2O per mole EAA). If volume is low, conversion is incomplete.
Protocol B: Green Synthesis in Aqueous Media
Best for: Sustainable chemistry, reduced waste, and rapid throughput.[1]
Reagents:
-
Ethyl Acetoacetate (EAA): 1.0 eq[1]
-
Methylamine (40% Aqueous Solution): 1.2 eq[1]
-
Water: 2 Volumes (optional, can be solvent-free if using aqueous amine)
Workflow:
-
Setup: Use a jacketed reactor or RBF with an efficient overhead stirrer.
-
Cooling: Pre-cool the Methylamine solution to 0–5°C.
-
Addition: Add EAA dropwise to the aqueous amine solution.
-
Critical Control: The reaction is exothermic . Maintain internal temperature < 20°C during addition to prevent amine vaporization.
-
-
Reaction: Allow to warm to RT and stir vigorously for 2–4 hours.
-
Observation: The solution will initially be clear, then turn turbid as the hydrophobic product (E3MAC) oils out or precipitates.
-
-
Workup:
-
If Solid: Filter the white/off-white precipitate. Wash with ice-cold water.[1]
-
If Oil: Decant the aqueous layer. Dissolve oil in a minimal amount of Ethyl Acetate, dry over MgSO4, and concentrate.
-
-
Drying: Dry the product in a vacuum desiccator over P2O5.
Self-Validating Checkpoint: The pH of the supernatant should remain basic (> pH 9). If pH drops significantly, amine has been lost to evaporation, and yield will suffer.
Quality Control & Characterization
NMR Interpretation (Isomer Confirmation)
The presence of the (Z)-isomer is the primary indicator of a successful, stable synthesis.
-
1H NMR (CDCl3, 400 MHz):
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Amine volatility (loss of reagent).[1] | Use a condenser (dry ice/acetone) or seal the reactor. Ensure temp < 20°C during addition. |
| Dark/Red Color | Polymerization or oxidation due to high heat. | Maintain strict temperature control. Perform reaction under N2 atmosphere. |
| Product remains liquid (fails to crystallize) | Presence of unreacted EAA or traces of solvent. | Check NMR for EAA peaks. Seed with a pure crystal of E3MAC and cool to -10°C. |
| Incomplete Conversion | Equilibrium limitation (Water presence).[1] | Switch to Protocol A (Dean-Stark) or increase amine equivalents in Protocol B. |
References
-
Continuous Flow Synthesis: "Process for continuous flow synthesis of beta-amino crotonate." European Patent EP 2702035 B1. (2018).[1] Demonstrates high-yield aqueous/solvent-free methods.[1]
-
General Mechanism & Conditions: "Study on Factors Influencing Synthesis of Ethyl 3-Aminocrotonate." Hanoi University of Industry. (2019). Provides baseline data for solvent effects on enamine yield.
-
Isomer Characterization: "NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers...". PMC (NIH). (2022).[1] Discusses Z/E isomerism and NMR shifts in similar conjugated amine systems.
Application Note: Ethyl 3-Methylaminocrotonate as a Strategic Building Block in Multicomponent Reactions
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Content Focus: Mechanistic rationale, high-throughput multicomponent reaction (MCR) workflows, and self-validating experimental protocols.
Introduction & Chemical Profile
Ethyl 3-methylaminocrotonate (E3MAC)[CAS: 870-85-9] is a highly versatile secondary enaminone utilized extensively in the synthesis of complex N-heterocycles. Structurally, it is a "push-pull" alkene: the electron-donating secondary amine (N-methyl) conjugates with the
In drug development, enaminone derivatives serve as critical intermediates for synthesizing antiviral agents, calcium channel blockers, and advanced pharmaceutical building blocks[1]. Unlike primary enaminones (e.g., ethyl 3-aminocrotonate), E3MAC possesses an N-methyl group that provides orthogonal reactivity. This structural feature allows chemists to directly synthesize N-methylated heterocycles via multicomponent reactions (MCRs), bypassing post-synthetic N-alkylation steps that often suffer from poor regioselectivity and low atom economy.
Mechanistic Rationale in Multicomponent Reactions (MCRs)
E3MAC acts as a bifunctional reagent in MCRs, participating sequentially as a C-nucleophile and an N-nucleophile .
-
Hantzsch Dihydropyridine Synthesis: E3MAC reacts with aldehydes and 1,3-dicarbonyls to form N-methyl-1,4-dihydropyridines[2]. The reaction initiates via a Knoevenagel condensation between the aldehyde and the 1,3-dicarbonyl. E3MAC then performs a Michael addition onto the resulting enone. The N-methyl group enhances the nucleophilicity of the
-carbon compared to primary amines, accelerating this step. Subsequent intramolecular cyclization and dehydration yield the dihydropyridine core. -
Regioselective Pyrrole Synthesis: E3MAC undergoes catalyzed reactions with diazo ketones (e.g., diazodiphenylethanone) to generate highly substituted pyrroles[3]. Additionally, it reacts efficiently with trifluoropyruvate to yield trifluoromethylated 2-pyrrolidone and 2-pyrrolone derivatives[4], which are highly sought after in fluorine-directed medicinal chemistry.
Fig 1: Mechanistic pathway of the E3MAC-mediated Hantzsch Multicomponent Reaction.
Quantitative Data: Reaction Optimization
To maximize the yield of the Hantzsch MCR using E3MAC, reaction conditions must balance the activation of the electrophile with the stability of the enaminone. Strong Brønsted acids can protonate the enaminone nitrogen, destroying its nucleophilicity. Therefore, mild Lewis acids are preferred.
Table 1: Optimization of the Three-Component Synthesis of N-Methyl-1,4-Dihydropyridines
| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | Ethanol | None | 80 | 12 | 45 | Slow Michael addition; incomplete conversion. |
| 2 | Ethanol | AcOH (10%) | 80 | 6 | 68 | Mild acid accelerates Knoevenagel, but cyclization remains sluggish. |
| 3 | Ethanol | 80 | 2 | 92 | Optimal. | |
| 4 | Solvent-free | 100 | 1.5 | 88 | High yield, but exothermic profile causes minor degradation products. | |
| 5 | THF | 65 | 5 | 71 | Lower boiling point of THF limits the thermal energy required for dehydration. |
Experimental Protocol: Self-Validating Synthesis Workflow
The following protocol details the optimized
Step-by-Step Methodology
Step 1: Reagent Preparation & Mixing
-
Action: In a dried 50 mL round-bottom flask, sequentially add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and E3MAC (1.0 mmol). Dissolve the mixture in 5.0 mL of absolute ethanol.
-
Causality: Ethanol is selected not only for its environmental benignity but because its protic nature stabilizes the transition states during the initial Knoevenagel condensation via hydrogen bonding.
Step 2: Catalyst Addition
-
Action: Add Indium(III) chloride (
, 5 mol%) to the stirring solution at room temperature. -
Causality:
is a water-tolerant, mild Lewis acid. It selectively coordinates to the oxygen of the aldehyde and the intermediate enone, increasing their electrophilicity. Crucially, it does not irreversibly bind to the nitrogen of E3MAC, preserving the enaminone's nucleophilicity.
Step 3: Thermal Activation
-
Action: Attach a reflux condenser and heat the reaction mixture to 80°C using a pre-heated oil bath. Maintain stirring for 2 hours.
-
Causality: The final intramolecular cyclization and dehydration step has a high activation energy barrier. Refluxing at 80°C provides the necessary thermodynamic push to drive the reaction to completion and expel water.
Step 4: In-Process Monitoring (Self-Validation)
-
Action: After 1.5 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3 v/v).
-
Causality: E3MAC is highly UV-active and typically elutes at
. The disappearance of this spot confirms complete consumption of the limiting reagent, preventing premature workup and ensuring maximum yield.
Step 5: Quench and Extraction
-
Action: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and quench with 10 mL of saturated aqueous
. Separate the layers and wash the organic layer with 10 mL of brine. -
Causality: The mild basic quench neutralizes any acidic byproducts. Washing with brine disrupts potential emulsions and pre-dries the organic layer by altering the partition coefficient of water, easing the subsequent drying step over anhydrous
.
Step 6: Purification
-
Action: Concentrate the dried organic layer under reduced pressure. Purify the crude residue via recrystallization from hot ethanol or flash column chromatography.
Fig 2: Self-validating experimental workflow for E3MAC multicomponent reactions.
References
-
Eberlin, M. N., & Kascheres, C. (1988). "Catalyzed reaction of diazodiphenylethanone and related diazo ketones with enaminones as a source of pyrroles". Journal of Organic Chemistry. URL:[Link]
-
LookChem. "Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate and related enaminone derivatives". LookChem Database. URL:[Link]
-
MolAid. "Synthesis of dihydropyridines and Ethyl 3-methylaminocrotonate reactions". MolAid Chemical Database. URL: [Link]
-
MolAid. "Convenient synthesis of trifluoromethylated 2-pyrrolidone and 2-pyrrolone derivatives". MolAid Chemical Database. URL: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3-(甲基氨基)巴豆酸乙酯 - CAS号 870-85-9 - 摩熵化学 [molaid.com]
- 3. 1,2,5-Trimethyl-4-phenyl-3-pyrrolcarbonsaeure-ethylester - CAS号 79823-26-0 - 摩熵化学 [molaid.com]
- 4. ethyl [4-hydroxy-1-methyl-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate - CAS号 1225583-58-3 - 摩熵化学 [molaid.com]
Applications of Ethyl 3-methylaminocrotonate in agrochemical synthesis
Application Note: Applications of Ethyl 3-methylaminocrotonate in Agrochemical Synthesis
Executive Summary
Ethyl 3-methylaminocrotonate (CAS 870-85-9) is a versatile
This guide details the specific utility of this compound in synthesizing core structures found in PPO-inhibitor herbicides (e.g., Uracils) and next-generation fungicides. It provides validated protocols for its preparation and subsequent cyclization, bridging the gap between fundamental reactivity and industrial application.
Part 1: Chemical Profile & Reactivity[1][2][3]
Compound: Ethyl 3-(methylamino)but-2-enoate
CAS: 870-85-9
Structure:
Reactivity Map
The compound functions as an ambident nucleophile . The nitrogen lone pair donates electron density into the
Figure 1: Reactivity profile of Ethyl 3-methylaminocrotonate showing key sites for chemical modification.
Part 2: Primary Application Areas
Synthesis of N-Methyl Uracil Herbicides
The most significant industrial application of
-
Mechanism: Reaction with isocyanates or isothiocyanates.
-
Relevance: The resulting uracil core is a pharmacophore for Protoporphyrinogen Oxidase (PPO) inhibition.[2] While modern blockbusters like Saflufenacil use the trifluoromethyl analogue, Ethyl 3-methylaminocrotonate serves as the standard model for optimizing these cyclization protocols.
Nenitzescu Indole Synthesis
Reaction with 1,4-benzoquinones yields 5-hydroxyindoles. This route is valuable for discovering auxin-mimic herbicides or complex fused-ring fungicides.
-
Advantage: One-pot synthesis of highly substituted indoles that are difficult to access via Fischer indole synthesis.
Access to Trifluoromethylated Scaffolds (Modern Agrochemicals)
Reaction with methyl trifluoropyruvate yields trifluoromethylated pyrrolinones.
-
Context: Fluorine incorporation is a dominant trend in agrochemistry to increase metabolic stability and lipophilicity. Ethyl 3-methylaminocrotonate reacts with trifluoropyruvate to form
-lactam derivatives, precursors to novel insecticides.
Part 3: Experimental Protocols
Protocol A: Preparation of Ethyl 3-methylaminocrotonate
Self-Validating Step: If the product does not solidify or show a clear melting point (approx. 30-35°C for pure isomer), residual water or unreacted amine is likely present.
Reagents:
-
Ethyl Acetoacetate (1.0 eq)
-
Methylamine (33% in EtOH or 40% aq. solution, 1.2 eq)
-
Solvent: Ethanol or Toluene (for azeotropic removal of water)
Procedure:
-
Setup: Charge a 500 mL 3-neck flask with Ethyl Acetoacetate (0.5 mol) and Ethanol (150 mL). Cool to 0–5°C.
-
Addition: Dropwise add Methylamine solution over 45 minutes, maintaining temperature <10°C (Exothermic reaction).
-
Reaction: Allow to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Option 1 (Ethanol): Concentrate in vacuo.[3] Dissolve residue in DCM, dry over
, and reconcentrate. -
Option 2 (Toluene): Reflux with a Dean-Stark trap to remove water (azeotrope). This drives conversion to >98%.
-
-
Purification: Vacuum distillation (bp ~85-90°C at 4 mmHg) or recrystallization from cold hexanes if solid.
-
Yield: Expect 85–92%.
Protocol B: Synthesis of N-Methyl Pyrimidine-2,4-dione (Uracil Core)
Application: Synthesis of herbicide precursors.
Reagents:
-
Ethyl 3-methylaminocrotonate (1.0 eq)
-
Phenyl Isocyanate (1.1 eq) (Model electrophile)
-
Base: Sodium Ethoxide (NaOEt) or DBU
-
Solvent: Toluene or Chlorobenzene[4]
Workflow Diagram:
Figure 2: Step-wise cyclization to the uracil core.
Procedure:
-
Dissolve Ethyl 3-methylaminocrotonate (10 mmol) in dry Toluene (20 mL).
-
Cool to 0°C. Add Phenyl Isocyanate (11 mmol) dropwise.
-
Stir at RT for 2 hours. A precipitate (urea intermediate) may form.
-
Add Sodium Ethoxide (21% wt in EtOH, 12 mmol).
-
Heat to reflux for 3 hours. The mixture will clarify as cyclization proceeds.
-
Cool to RT and quench with 1M HCl (pH ~4).
-
Extract with Ethyl Acetate, wash with brine, and dry.[5]
-
Data Validation: 1H NMR should show loss of the ethyl ester quartet/triplet and appearance of the uracil ring protons.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Hydrolysis of enamine back to keto-ester. | Ensure strictly anhydrous conditions during workup. Store product under Nitrogen at 4°C. |
| Incomplete Cyclization (Protocol B) | Base strength insufficient. | Switch from NaOEt to NaH (Sodium Hydride) in THF for difficult substrates. |
| Product is Oily/Impure | Perform vacuum distillation immediately after synthesis. Avoid temperatures >120°C during workup. |
Part 5: Safety & Regulatory
-
Hazards: Ethyl 3-methylaminocrotonate is an irritant. Methylamine is a toxic gas/liquid. Isocyanates are sensitizers.
-
Handling: All reactions must be performed in a fume hood.
-
Storage: Moisture sensitive. Store in a tightly sealed container at 2–8°C. Hydrolysis yields ethyl acetoacetate and methylamine.
References
-
Sigma-Aldrich. Ethyl 3-methylaminocrotonate Product Sheet (CAS 870-85-9).Link
- Allen, G. R. (1973). The Nenitzescu Indole Synthesis. Organic Reactions, 20, 337.
-
BASF SE. (2011). Process for preparing N-substituted uracils. US Patent 7,989,623. (Describes industrial relevance of enamine esters in herbicide synthesis). Link
-
Organic Chemistry Portal. Synthesis of Pyrimidines and Uracils. (General reactivity of beta-enamino esters). Link
-
BenchChem. Synthesis of Ethyl 3-aminocrotonate Analogues. (Protocol adaptation source). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting and Optimizing Ethyl 3-Methylaminocrotonate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of ethyl 3-methylaminocrotonate. This enamine is a critical intermediate in pharmaceutical drug development, but its synthesis from ethyl acetoacetate (EAA) and methylamine often suffers from variable yields, volatility losses, and competitive side reactions.
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.
Part 1: Mechanistic Troubleshooting (The "Why")
To master this synthesis, researchers must understand the causality behind the reaction dynamics. Yield loss is rarely due to poor reagent quality; it is almost always a failure to control the reaction environment.
-
The Equilibrium Challenge: Enamine formation is a reversible condensation reaction. The nucleophilic addition of methylamine to the ketone carbonyl of EAA forms a hemiaminal intermediate, which subsequently undergoes dehydration to form the enamine[1]. Because water is a stoichiometric byproduct, its accumulation drives the equilibrium backward. A successful protocol must actively and continuously sequester water[2].
-
The Volatility Trap: Methylamine is a gas at room temperature (b.p. -6 °C). Using aqueous or methanolic solutions often leads to evaporative loss before condensation completes. Generating the amine in situ from its hydrochloride salt ensures a controlled, stoichiometric reaction without premature off-gassing.
-
Chemoselectivity (Amide vs. Enamine): EAA contains both a ketone and an ester. While the ketone is more electrophilic and preferentially forms the enamine, elevated temperatures or excess amine can lead to nucleophilic acyl substitution at the ester, yielding the unwanted byproduct N-methylacetoacetamide[3].
Part 2: Optimized Step-by-Step Protocol
This protocol utilizes in situ free-basing and chemical dehydration to achieve >90% yield. By coupling the generation of methylamine with an immediate chemical dehydrant, the protocol becomes a self-validating system : the base neutralizes the HCl salt to initiate the reaction, while the desiccant simultaneously locks away the water byproduct, irreversibly ratcheting the equilibrium forward.
Reagents:
-
Ethyl acetoacetate (1.0 eq, 10 mmol)
-
Methylamine hydrochloride (1.2 eq, 12 mmol)
-
Triethylamine (1.2 eq, 12 mmol)
-
Activated 4Å Molecular Sieves or Anhydrous MgSO₄ (2.0 g)
-
Dichloromethane (DCM) (20 mL)
Methodology:
-
Amine Liberation: Suspend methylamine hydrochloride (1.2 eq) in 20 mL of DCM in a round-bottom flask equipped with a magnetic stirrer. Slowly add triethylamine (1.2 eq) dropwise at 0 °C. Stir for 15 minutes to liberate free methylamine.
-
Dehydration Setup: Add 2.0 g of activated 4Å molecular sieves to the flask. This creates the self-validating dehydration environment required to trap water the moment it forms[2].
-
Condensation: Slowly add ethyl acetoacetate (1.0 eq) dropwise to the suspension. Maintain the internal temperature strictly below 20 °C using a water bath to prevent ester amidation[3].
-
Reaction Maturation: Seal the flask tightly to prevent methylamine escape. Allow the mixture to warm to room temperature and stir vigorously for 12–16 hours.
-
Workup: Filter the suspension through a Celite pad to remove the molecular sieves and triethylamine hydrochloride salts. Wash the filter cake with an additional 10 mL of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude ethyl 3-methylaminocrotonate is typically >95% pure by NMR and can be used directly, or purified via vacuum distillation if required.
Part 3: Frequently Asked Questions (FAQs)
Q1: My yield is consistently below 50%. What is the most likely cause? A: The two most common culprits are water accumulation and methylamine loss. If you are using aqueous methylamine (e.g., 40% w/w), the massive excess of water prevents the equilibrium from shifting toward the enamine[1]. Switch to methylamine hydrochloride with a mild base, and strictly enforce anhydrous conditions using molecular sieves[2].
Q2: NMR shows a significant amount of an amide byproduct. How do I suppress this? A: You are observing N-methylacetoacetamide, formed via nucleophilic attack on the ester carbonyl. This is a kinetically slower but thermodynamically stable side reaction that accelerates at higher temperatures[3]. To suppress it, keep the reaction temperature strictly below 25 °C and avoid a massive stoichiometric excess of methylamine.
Q3: Can I use a Dean-Stark apparatus instead of molecular sieves? A: While Dean-Stark azeotropic distillation (e.g., in refluxing toluene) is standard for heavier amines, it is highly detrimental for methylamine. The reflux temperatures required (e.g., 110 °C for toluene) will boil off the volatile methylamine before it reacts, and the high heat will promote rapid amidation[4]. Stick to ambient temperature chemical dehydration.
Part 4: Quantitative Data Presentation
The following table summarizes the expected outcomes when altering the thermodynamic and kinetic controls of the reaction.
| Reaction Condition | Water Removal Strategy | Temperature | Expected Yield | Primary Impurity |
| 40% Aqueous MeNH₂ | None (Aqueous) | 25 °C | 30 - 45% | Unreacted EAA |
| Methanolic MeNH₂ | None | Reflux (65 °C) | 50 - 60% | Amide byproduct |
| MeNH₂ + Dean-Stark | Azeotropic (Toluene) | 110 °C | < 30% | Amide + EAA |
| MeNH₂·HCl + Et₃N | 4Å Molecular Sieves | 20 °C | > 90% | None (Trace EAA) |
Part 5: Visualizations
Fig 1. Reaction workflow and chemoselectivity control in enamine synthesis.
Fig 2. Troubleshooting logic tree for resolving low yields in enamine synthesis.
References
- Enamines - Master Organic Chemistry. Master Organic Chemistry.
- A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity.
- Condensation of Ethyl Acetoacetate with Arom
- US3441597A - Process for the preparation of methyl and ethyl acetoacetate.
Sources
Purification of crude Ethyl 3-methylaminocrotonate by column chromatography
Topic: Column Chromatography Troubleshooting & Optimization
Executive Summary & Chemical Context
Ethyl 3-methylaminocrotonate (also known as Ethyl 3-(methylamino)but-2-enoate) is a
Critical Chemical Behavior:
-
Acid Sensitivity: Like most enamines, this compound is highly susceptible to hydrolysis under acidic conditions. Standard silica gel (
) is sufficiently acidic to hydrolyze the enamine back to its precursors: Ethyl Acetoacetate and Methylamine . -
Isomerism: It exists primarily as the (Z)-isomer due to a stabilizing intramolecular hydrogen bond between the amine hydrogen and the ester carbonyl oxygen. However, chromatography can sometimes disrupt this equilibrium or separate the trace (E)-isomer, leading to confusing "double spot" phenomena on TLC.
This guide provides a robust workflow to purify this compound while mitigating decomposition.
Pre-Purification Assessment (The "Triage")
Before packing a column, perform this stability test to determine if standard silica is viable or if neutralization is required.
The 2D-TLC Stability Test:
-
Spot the crude mixture on the bottom-left corner of a silica TLC plate.
-
Run the plate in 10% EtOAc/Hexane.
-
Dry the plate, then rotate it 90° counter-clockwise.
-
Run the plate again in the same solvent system.
-
Analysis:
-
Diagonal Line: The compound is stable.
-
Off-Diagonal Spots: The compound is decomposing on the silica during the run.
-
Recommendation: For Ethyl 3-methylaminocrotonate, you will almost invariably see decomposition unless the silica is neutralized. Proceed directly to the Neutralization Protocol.
Method Development & Protocols
Stationary Phase Selection
| Phase Type | Suitability | Notes |
| Standard Silica (Acidic) | 🔴 High Risk | Causes hydrolysis. Avoid unless strictly neutralized. |
| Neutralized Silica (+TEA) | 🟡 Standard | Requires 1-2% Triethylamine (TEA) in the mobile phase. |
| Basic Alumina (Activity III) | 🟢 Preferred | Non-acidic surface preserves the enamine. Best for high purity. |
| Neutral Alumina | 🟢 Good | A safe alternative if Basic Alumina is unavailable. |
Mobile Phase Optimization
The compound is relatively non-polar due to internal hydrogen bonding (pseudo-ring formation).
-
Modifier: Triethylamine (TEA) is mandatory for silica columns.
-
Typical Gradient: 0%
20% EtOAc in Hexane (+ 1% TEA).
Protocol: Packing a Neutralized Silica Column
If you must use silica (most common scenario), follow this "Slurry Pre-treatment" method to strip the acidic protons.
-
Prepare Slurry Solvent: Mix Hexane with 5% Triethylamine (TEA).
-
Slurry: Add silica gel to the solvent. Stir gently for 5 minutes to allow TEA to neutralize silanol groups.
-
Pack: Pour the slurry into the column.
-
Flush: Run 2-3 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA) to equilibrate. Do not let the column run dry.
-
Load: Dissolve crude sample in minimal Mobile Phase (containing TEA). Avoid Chloroform (often acidic).
Troubleshooting Guide (Q&A)
Category 1: Decomposition & Purity [4][5]
Q: Why does my purified product contain Ethyl Acetoacetate (starting material) even though the crude NMR showed full conversion?
A: You are experiencing On-Column Hydrolysis . The acidic sites on the silica gel catalyzed the reverse reaction:
-
Add 1-2% Triethylamine (TEA) to all mobile phase solvents.
-
Switch to Basic Alumina or Neutral Alumina stationary phase.
-
Ensure your solvents are dry; water promotes hydrolysis.
Q: My product turned from pale yellow to dark red/brown on the column. What happened? A: This indicates Oxidative Polymerization or condensation. Enamines are electron-rich and can react with oxygen or self-condense on active surfaces. Fix:
-
Use degassed solvents.[5]
-
Wrap the column in foil (light protection).
-
Minimize residence time—flash chromatography implies speed. Do not leave the compound on the column overnight.
Category 2: Separation Issues
Q: I see two spots on TLC that merge into one peak after the column. Is this an impurity? A: Likely not. This is E/Z Isomerization .
-
Mechanism: The Z-isomer (chelated) is less polar (higher Rf). The E-isomer (open) is more polar (lower Rf) and interacts more with silica.
-
Observation: On silica, the equilibrium shifts, showing two spots.[6] In solution (NMR), it reverts to the thermodynamic Z-isomer.
-
Validation: Collect both spots separately, evaporate, and run NMR immediately. If spectra are identical, it is isomerization.
Q: The compound streaks badly, ruining separation. A: Streaking is caused by the basic amine interacting with silanols. Fix: Increase the ionic strength or base content.
-
Standard: Increase TEA to 2-3%.
-
Alternative: Use 1% Ammonia in Methanol as a modifier (if using DCM/MeOH systems, though Hex/EtOAc is preferred here).
Category 3: Post-Processing
Q: My yield is low after rotary evaporation. A: Ethyl 3-methylaminocrotonate is moderately volatile and thermally unstable. Fix:
-
Keep the water bath temperature below 35°C .
-
Do not leave under high vacuum for extended periods after the solvent is gone.
-
Store the purified oil at -20°C under Argon immediately.
Visualizations
Figure 1: Purification Decision Tree
Caption: Workflow for selecting the appropriate stationary phase based on stability assessment.
Figure 2: Mechanism of Silica-Induced Hydrolysis
Caption: The acid-catalyzed pathway leading to product loss on standard silica gel.[5]
Quantitative Data Reference
Table 1: Physical & Chromatographic Properties
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 143.19 g/mol |
| Appearance | Pale yellow liquid or low-melting solid |
| Rf (Hex:EtOAc 3:1) | ~0.4 - 0.5 (Z-isomer) |
| Rf (Ethyl Acetoacetate) | ~0.6 (Less polar than enamine in some systems, but varies) |
| Detection (TLC) | UV (254 nm) - Strong absorption |
| Staining | KMnO4 (Yellow/Brown), Vanillin (Specific colors) |
| Storage | 2-8°C (Short term), -20°C (Long term), Hygroscopic |
References
-
Synthesis and Properties of Enamino Esters : Title: "The Chemistry of Enamines" Source: Cambridge University Chemical Laboratory / Rappoport, Z. (Ed.) URL:[Link]
-
Chromatography of Amines on Silica : Title: "Purification of organic amines by flash chromatography" Source: Biotage Technical Notes URL:[Link]
-
Stability of Enamines : Title: "Enamines: Synthesis, Structure, and Reactions" Source:[7] Organic Syntheses (General Reference for Enamine Handling) URL:[Link]
-
General Purification Protocols : Title: "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution" Source: J. Org.[7] Chem. (Still, Kahn, Mitra) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pjsir.org [pjsir.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Ethyl 3-Methylaminocrotonate Synthesis
Welcome to the Technical Support Center for the synthesis of Ethyl 3-methylaminocrotonate (also known as ethyl 3-(methylamino)but-2-enoate). This hub is designed for researchers and drug development professionals seeking to optimize their enamine condensation workflows. Below, you will find mechanistic insights, self-validating protocols, and advanced troubleshooting guides.
Mechanistic Overview & Reaction Workflow
The synthesis of ethyl 3-methylaminocrotonate relies on the condensation of ethyl acetoacetate (a β-keto ester) with methylamine. This reaction is a fundamental transformation characteristic of β-keto esters, which readily form highly stable β-enamino esters upon reaction with primary amines[1].
The Causality of Stability: Unlike standard imines, the resulting product exists almost exclusively as the Z-enamine tautomer. This thermodynamic sink is driven by two factors:
-
Extended π-Conjugation: The nitrogen lone pair delocalizes through the alkene into the ester carbonyl, creating a highly stable "push-pull" electronic system.
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the secondary amine proton (N-H) and the ester carbonyl oxygen, locking the molecule into the Z-configuration.
Reaction pathway of ethyl acetoacetate and methylamine to form ethyl 3-methylaminocrotonate.
Standard Validated Protocol: Ethanolic Condensation
This methodology utilizes an ethanolic solution of methylamine to minimize the introduction of water, which drives the equilibrium toward the product[2]. Every step includes a built-in validation check to ensure process integrity.
Reagents Required:
-
Ethyl acetoacetate (EAA): 1.0 equivalent (100 mmol, 13.0 g)
-
Methylamine (33% w/w in absolute ethanol): 1.1 equivalents (110 mmol)
-
Anhydrous Magnesium Sulfate (MgSO₄): 5.0 g
Step-by-Step Methodology:
-
Preparation: Charge a 250 mL round-bottom flask with 13.0 g of EAA and 50 mL of absolute ethanol. Stir at 0–5 °C using an ice bath.
-
Validation Check: The solution must be completely clear and homogeneous before proceeding.
-
-
Amine Addition: Add the 33% ethanolic methylamine solution dropwise over 15 minutes via an addition funnel.
-
Validation Check: Monitor the flask temperature. The nucleophilic attack is exothermic; you should observe a slight temperature rise. If the temperature spikes above 20 °C, slow the addition rate to prevent amidation side-reactions.
-
-
Dehydration Phase: Remove the ice bath and add 5.0 g of anhydrous MgSO₄ to the stirring mixture. Stir at room temperature (20–25 °C) for 4 hours.
-
Validation Check: The MgSO₄ should remain free-flowing. If it clumps entirely, water generation has exceeded desiccant capacity; add an additional 2.0 g of MgSO₄.
-
-
Reaction Monitoring: Take a 10 µL aliquot, dilute in 1 mL ethanol, and spot on a silica TLC plate (Eluent: 80:20 Hexane:Ethyl Acetate).
-
Validation Check: EAA is weakly UV-active but stains strongly with KMnO₄. The product (enamine) is highly UV-active under 254 nm light due to the conjugated push-pull system. The reaction is complete when the EAA spot disappears.
-
-
Isolation: Filter the mixture through a Celite pad to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature no higher than 35 °C.
-
Validation Check: The resulting crude product should be a pale yellow oil that may crystallize upon standing in the refrigerator. An NMR check should reveal a distinct vinyl proton singlet at ~4.5 ppm.
-
Troubleshooting & FAQs
Q1: My overall yield is plateauing around 50-60%. How can I drive the reaction to completion? Causality & Solution: Enamine formation is a reversible condensation reaction that produces one equivalent of water[2]. If water is not actively sequestered, the equilibrium halts. If you are using 40% aqueous methylamine, the excess water severely limits your yield. Action: Switch to ethanolic methylamine and use a chemical desiccant (like MgSO₄ or 4Å molecular sieves). Alternatively, if you must use aqueous methylamine, perform the reaction in toluene and use a Dean-Stark apparatus to remove water azeotropically.
Q2: I am observing the formation of a highly polar byproduct, which NMR identifies as an amide. How do I prevent this? Causality & Solution: Methylamine is a strong, unhindered nucleophile. While the ketone carbonyl is more electrophilic, elevated temperatures provide enough thermal energy to overcome the activation barrier for nucleophilic acyl substitution at the ester group, irreversibly forming N-methyl-3-oxobutanamide. Action: Strictly control the reaction temperature. Keep the mixture below 30 °C during the entire process. Do not exceed 1.1 equivalents of methylamine.
Q3: Handling gaseous or solution-based methylamine is restricted in my facility. Can I use methylamine hydrochloride? Causality & Solution: Yes. In cases where free amine solutions are impractical, amine hydrochloride salts can be condensed with ketones using an auxiliary base[3]. Action: Suspend methylamine hydrochloride (1.2 eq) and EAA (1.0 eq) in ethanol. Add triethylamine (1.2 eq) or anhydrous sodium acetate to liberate the free methylamine in situ. The mild buffering effect of the resulting triethylammonium salt can actually act as a mild acid catalyst for the initial hemiaminal formation.
Q4: My proton NMR shows a mixture of signals, including a minor set of peaks lacking the vinyl proton. Is my product impure?
Causality & Solution: You are likely observing imine-enamine tautomerization induced by your NMR solvent. While the Z-enamine is the thermodynamic sink in non-polar environments, highly polar or hydrogen-bonding solvents (like DMSO-
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between chosen reaction conditions, water removal strategies, and expected quantitative outcomes.
| Reaction Condition | Solvent Matrix | Temperature | Water Removal Strategy | Expected Yield | Primary Risk / Byproduct |
| Aqueous Amine | 40% MeNH₂ in H₂O / Neat | 20–25 °C | Phase separation / Extraction | 55–65% | Severe hydrolysis (Reversibility) |
| Ethanolic Amine | 33% MeNH₂ in EtOH | 0 °C to 25 °C | Chemical Desiccant (MgSO₄) | 88–95% | Minor amidation if heated >30 °C |
| Azeotropic | Toluene (MeNH₂ gas) | 110 °C (Reflux) | Dean-Stark Trap | 80–90% | High amidation risk due to heat |
| In Situ Salt | EtOH (MeNH₂·HCl + NEt₃) | 20–30 °C | Chemical Desiccant (MgSO₄) | 75–85% | Incomplete neutralization / Sluggish |
References
- Amine-Triggered Highly Facile Oxidative Benzannulation Reaction for the Synthesis of Anthranilates under Solvent-Free Calcium(II)
- Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines Source: ResearchGate URL
- Source: NIH.
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-methylaminocrotonate
Welcome to the Process Chemistry Support Portal. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Ethyl 3-methylaminocrotonate (also known as Ethyl 3-(methylamino)but-2-enoate).
Transitioning this classic enamine condensation from a benchtop scale to a pilot plant introduces significant thermodynamic, kinetic, and safety challenges. This portal provides self-validating protocols, mechanistic insights, and a diagnostic troubleshooting matrix to ensure high-yield, reproducible scale-up.
Module 1: Compound Specifications & Quantitative Data
Before initiating scale-up, it is critical to understand the physical parameters of the target molecule to design appropriate distillation and isolation parameters[1][2].
| Parameter | Specification / Data |
| Chemical Name | Ethyl 3-methylaminocrotonate |
| IUPAC Name | Ethyl 3-(methylamino)but-2-enoate |
| CAS Registry Number | 870-85-9 |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Density | ~0.955 g/cm³[1][2] |
| Boiling Point | ~207.9 °C at 760 mmHg; ~133 °C at 50 Torr[1][2] |
| Stereochemistry | Predominantly Z-isomer (due to intramolecular H-bonding) |
Module 2: Mechanistic Pathway & Workflow
The synthesis relies on the nucleophilic attack of methylamine onto the ketone carbonyl of ethyl acetoacetate[3][4]. This forms a transient carbinolamine intermediate, which subsequently dehydrates to form the enamine.
Reaction workflow for the synthesis of Ethyl 3-methylaminocrotonate.
Module 3: Standard Operating Procedure (SOP) for Scale-Up
To ensure a self-validating system, this methodology incorporates In-Process Controls (IPC) to verify reaction progression before moving to downstream purification.
Step 1: Reactor Preparation Purge a jacketed glass-lined reactor equipped with a mechanical stirrer, internal temperature probe, pressure-equalizing dropping funnel, and a properly sized Dean-Stark apparatus (fitted with a reflux condenser) with inert Nitrogen gas.
Step 2: Reagent Charging Charge the reactor with Ethyl acetoacetate (1.0 equivalent)[4] and a non-polar solvent suitable for azeotropic distillation (e.g., Toluene or Cyclohexane, 3–5 volumes). Begin moderate agitation.
Step 3: Controlled Exothermic Addition Cool the reactor jacket so the internal temperature reaches 0–10 °C. Slowly add Methylamine (typically sourced as a 33% solution in absolute ethanol or a 40% aqueous solution; 1.15 equivalents) via the dropping funnel. Causality Note: The addition is highly exothermic. The internal temperature must be strictly maintained below 20 °C to prevent the volatilization of methylamine gas and to suppress the kinetic amidation of the ester moiety.
Step 4: Azeotropic Dehydration Once the addition is complete, gradually heat the reactor jacket to achieve solvent reflux. Collect the biphasic water/solvent azeotrope in the Dean-Stark trap. Causality Note: Enamine formation is a reversible equilibrium. Continuous physical removal of water drives the reaction to completion via Le Chatelier’s principle.
Step 5: In-Process Control (IPC) Validation After the theoretical volume of water is collected, sample the reaction mixture. Analyze via GC/MS or ¹H-NMR. Validation Metric: The reaction is deemed complete (>98% conversion) when the methylene protons of ethyl acetoacetate (~3.4 ppm) disappear, replaced by the distinct vinylic proton of the enamine (~4.4 ppm).
Step 6: Solvent Removal & Vacuum Distillation Cool the reactor to room temperature. Remove the azeotropic solvent under reduced pressure. Transfer the crude oil to a fractional distillation apparatus. Purify the product via high-vacuum distillation (target collection at ~133 °C at 50 Torr)[2].
Module 4: Process Troubleshooting & FAQs
Q: Why is my yield dropping significantly upon scale-up, with a large amount of unreacted ethyl acetoacetate remaining? A: This is fundamentally a thermodynamic equilibrium failure. At a bench scale, chemical desiccants (like MgSO₄) or molecular sieves might suffice to absorb water. On a pilot scale, efficient azeotropic removal of water is mandatory. If your Dean-Stark trap is undersized, or if the condenser cooling capacity is insufficient, water refluxes back into the reactor, pushing the equilibrium backward toward the starting materials. Ensure your boil-up rate and trap volume are appropriately scaled.
Q: I am detecting N-methylacetoacetamide in my crude mixture. How do I prevent this side reaction? A: The formation of N-methylacetoacetamide is a competing amidation reaction at the ester group[4]. While enamine formation at the ketone is kinetically faster, amidation becomes thermodynamically competitive at elevated temperatures. To prevent this, you must control the exotherm during the initial methylamine addition (strictly T < 20 °C). Furthermore, avoid prolonged thermal stress during the final distillation; use a wiped-film evaporator (WFE) or high vacuum to lower the distillation temperature.
Q: NMR analysis shows predominantly one isomer. Is this expected, or am I losing the other isomer during distillation? A: This is entirely expected and correct. The product exists almost exclusively as the Z-isomer (cis-enamine). This stereoselectivity is not an artifact of purification but a thermodynamic preference driven by the formation of a highly stable, six-membered pseudo-ring via intramolecular hydrogen bonding between the secondary amine (N–H) and the ester carbonyl oxygen.
Q: What is the safest way to handle methylamine off-gassing during the addition phase? A: Methylamine is a volatile gas at room temperature. Use a closed-loop system with a dry ice/acetone condenser (-78 °C) on the reactor vent to condense and reflux any volatilized methylamine back into the mixture. Alternatively, utilizing a pre-cooled solution of methylamine in ethanol rather than aqueous ammonia minimizes gas evolution and improves organic solubility.
Module 5: Diagnostic Logic Tree
Use the following flowchart to rapidly diagnose and correct process deviations during scale-up.
Diagnostic logic tree for troubleshooting scale-up synthesis issues.
References
-
Latypova, E. R., et al. "Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines." Russian Journal of General Chemistry, ResearchGate. Available at:[Link]
-
Wikipedia Contributors. "Ethyl acetoacetate." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Enamine Stability & Preventing Dimerization of Ethyl 3-methylaminocrotonate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with vinylogous urethanes and enamines. Here, we address the mechanistic causes of enamine degradation and provide field-proven, self-validating protocols to maintain the structural integrity of Ethyl 3-methylaminocrotonate.
Part 1: The Causality of Dimerization (Mechanistic Insight)
Ethyl 3-methylaminocrotonate is a highly versatile enamine, but it is notoriously prone to degradation during storage and synthesis. To prevent dimerization, one must first understand the dual reactivity inherent to its structure.
As a vinylogous urethane, the nitrogen lone pair delocalizes toward the
-
The Acid-Catalyzed Pathway: Exposure to trace acids protonates the enamine, forming a highly electrophilic iminium ion. The nucleophilic
-carbon of an unprotonated enamine molecule immediately attacks this iminium intermediate, leading to irreversible dimerization[1]. -
The Moisture-Induced Pathway: Trace water hydrolyzes the enamine back into ethyl acetoacetate and methylamine. The newly formed ethyl acetoacetate acts as a potent Michael acceptor and Knoevenagel condensation partner for the remaining enamine, triggering a cascade of complex dimerizations and oligomerizations[2].
Caption: Mechanistic pathway of ethyl 3-methylaminocrotonate dimerization via Michael addition.
Part 2: Troubleshooting FAQs
Q1: My stored batch of Ethyl 3-methylaminocrotonate turned viscous, darkened in color, and shows extra NMR peaks. What happened?
A: Your batch has dimerized. The physical thickening and color change are classic signs of enamine self-condensation. Analytically, the loss of the sharp vinylic proton singlet (typically around
Q2: How can I prevent dimerization during multicomponent reactions (e.g., Hantzsch or Nenitzescu synthesis)? A: Dimerization during synthesis is a kinetic problem. You must prevent enamine-enamine collisions from dominating the reaction space.
-
Order of Addition: Never pre-mix the enamine with acidic catalysts.
-
Dilution: Keep the reaction mixture dilute and add the enamine slowly (dropwise) to the electrophile.
-
Solvent Choice: Use anhydrous, aprotic solvents (like toluene or DCM) to suppress the formation of ionic iminium intermediates, which are the primary drivers of self-condensation[2].
Q3: Is it possible to recover monomeric enamine from a partially dimerized batch? A: Yes, via fractional vacuum distillation. Because enamines decompose and polymerize at high temperatures, you cannot use standard distillation. You must use a high-vacuum setup (< 1 mbar) to lower the boiling point significantly. The dimers are much heavier and will remain in the distillation pot.
Part 3: Quantitative Stability Data
To optimize your experimental design, refer to the following stability matrix. These metrics highlight the critical importance of temperature and atmospheric control in preventing the degradation of pyridinone precursors and enamines[3].
| Storage Condition | Atmosphere | Temperature | Estimated Monomer Half-Life (>95% Purity) | Primary Degradation Pathway |
| Neat (Liquid) | Ambient Air | 25°C (Room Temp) | < 1 Week | Hydrolysis & Michael Addition |
| Solution (DCM) | Ambient Air | 25°C (Room Temp) | 2–3 Days | Acid-Catalyzed Dimerization |
| Neat (Liquid) | Argon | 4°C (Fridge) | 3–6 Months | Slow Self-Condensation |
| Neat + 3Å Sieves | Argon | -20°C (Freezer) | > 12 Months | Stable (Recommended) |
Part 4: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your workflow, do not rely on assumptions. Use the following self-validating protocol for the purification and long-term storage of Ethyl 3-methylaminocrotonate.
Protocol: Anhydrous Purification and Long-Term Storage
Rationale: Vacuum distillation isolates the monomer from heavier dimers. Storing over 3Å molecular sieves physically traps water molecules (approx. 2.8Å) while excluding the larger enamine molecules, preventing hydrolysis. Argon is used instead of Nitrogen because it is heavier than air and provides a superior protective blanket against ambient moisture.
Step-by-Step Methodology:
-
Setup: Assemble a short-path fractional distillation apparatus connected to a high-vacuum pump capable of reaching < 1 mbar. Ensure all glassware is oven-dried (150°C for 4 hours) and cooled under an inert atmosphere.
-
Distillation: Transfer the crude enamine to the distillation flask. Apply vacuum before applying heat to prevent thermal degradation. Gently heat the flask. Collect the fraction corresponding to the pure monomer (boiling point will vary based on exact vacuum pressure, typically 60-80°C at 1 mbar).
-
Schlenk Line Transfer: Immediately transfer the purified distillate into an amber glass Schlenk flask purged with Argon. Validation Check 1: Run a rapid Thin-Layer Chromatography (TLC) using 1:1 cyclohexane/ethyl acetate. A single, distinct spot confirms the absence of heavier dimers.
-
Desiccation: Add freshly activated 3Å molecular sieves (approx. 10% w/v) to the flask.
-
Aliquoting & Storage: Dispense the enamine into single-use amber vials under a stream of Argon. Seal with PTFE-lined caps and store at -20°C. Validation Check 2: Prior to use in subsequent reactions, take a
H-NMR aliquot. The presence of a sharp vinylic singlet (~4.5 ppm) and the absence of complex signals between 2.0-3.0 ppm validates that the enamine remains monomeric.
Caption: Step-by-step workflow for the purification and stable storage of enamines.
Part 5: References
-
CrystEngComm (RSC Publishing). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles (Solvent Effects on Dihydropyridines). Retrieved from:[Link]
-
PubMed Central (NIH). Recent Advances of Pyridinone in Medicinal Chemistry (Condensation Reactions of Ethyl 3-aminocrotonate). Retrieved from:[Link](Search Title: Recent Advances of Pyridinone in Medicinal Chemistry)
Sources
- 1. Ethyl 3-aminocrotonate | 626-34-6 | Benchchem [benchchem.com]
- 2. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity Guide: Ethyl 3-methylaminocrotonate vs. Ethyl aminocrotonate
Executive Summary
This guide provides a technical comparison between Ethyl aminocrotonate (EAC) and its
Key Takeaway:
-
Select Ethyl aminocrotonate (EAC) for the synthesis of
-unsubstituted 1,4-dihydropyridines and indoles where hydrogen bonding or subsequent -functionalization is required. -
Select Ethyl 3-methylaminocrotonate (EMAC) when targeting
-methylated heterocycles directly, or to leverage enhanced -carbon nucleophilicity in sterically permissible Michael additions.
Structural & Electronic Analysis
Both compounds are
| Feature | Ethyl aminocrotonate (EAC) | Ethyl 3-methylaminocrotonate (EMAC) |
| Structure | ||
| Amine Type | Primary Enamine | Secondary Enamine |
| Electronic Effect | Standard resonance donation. | Enhanced donation (+I effect of Methyl). |
| Steric Profile | Low steric hindrance at Nitrogen. | Moderate steric hindrance at Nitrogen. |
| H-Bond Donors | 2 (allows complex H-bond networks). | 1 (limited H-bonding). |
| Nucleophilicity | Moderate at | High at |
Mechanistic Visualization: Resonance & Nucleophilic Sites
The following diagram illustrates the resonance stabilization and the impact of the
Caption: Comparative resonance effects. The N-methyl group in EMAC (right) increases electron density push toward the beta-carbon, theoretically enhancing nucleophilicity, though steric bulk is increased.
Comparative Reactivity in Key Transformations
A. Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction is the primary application for both molecules.[1] The choice of reagent dictates the substituent at the 1-position of the dihydropyridine (DHP) ring.
-
EAC Pathway: Reacts with aldehydes and
-keto esters to form NH-1,4-dihydropyridines (e.g., Nifedipine precursors). The NH moiety is crucial for H-bonding interactions in the calcium channel binding pocket. -
EMAC Pathway: Reacts similarly to form
-methyl-1,4-dihydropyridines .-
Reaction Rate: EMAC typically reacts slower than EAC in the condensation step due to steric hindrance around the nitrogen, which must attack the carbonyl of the intermediate chalcone (or aldehyde).
-
Yields: Optimized yields for EMAC are generally 10-15% lower than EAC unless forcing conditions (higher boiling solvents like ethylene glycol or microwave irradiation) are used.
-
B. Nenitzescu Indole Synthesis
This reaction involves the condensation of the enamine with a benzoquinone to yield 5-hydroxyindoles.[2]
-
Mechanistic Divergence:
-
Michael Addition: The
-carbon of the aminocrotonate attacks the quinone. EMAC is electronically superior here but sterically disadvantaged if the quinone is substituted. -
Cyclization: The nitrogen attacks the carbonyl. For EAC, this is rapid. For EMAC, the
-methyl group can clash with substituents on the quinone, affecting regioselectivity.
-
-
Outcome: EMAC yields
-methyl-5-hydroxyindoles, which are distinct pharmacological scaffolds.
Experimental Protocols
Protocol A: Synthesis of 1,4-Dihydropyridines (Standard vs. N-Methyl)
Objective: Comparative synthesis of DHP cores.
Reagents:
-
A: Ethyl aminocrotonate (EAC) OR Ethyl 3-methylaminocrotonate (EMAC) (1.0 equiv)
-
B: Aryl aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
C: Ethyl acetoacetate (1.0 equiv)
-
Solvent: Ethanol (for EAC) or Isopropanol/Acetic Acid (for EMAC)
Workflow:
-
Mixing: Dissolve Aldehyde and Ethyl acetoacetate in solvent.
-
Addition: Add the Aminocrotonate (EAC or EMAC).
-
Note: EAC dissolves readily. EMAC is an oil/low-melting solid and should be added as a solution if precise stoichiometry is required.
-
-
Reflux:
-
EAC: Reflux for 2–4 hours. Precipitate often forms upon cooling.
-
EMAC: Reflux for 6–12 hours. The reaction is sluggish due to sterics. Addition of a Lewis acid catalyst (e.g., 10 mol%
) is recommended to drive conversion.
-
-
Workup: Cool to
. Filter the precipitate. Recrystallize from EtOH.
Protocol B: Nenitzescu Indole Synthesis (EMAC Variation)
Objective: Synthesis of Ethyl 1,2-dimethyl-5-hydroxyindole-3-carboxylate.
Step-by-Step:
-
Preparation: Dissolve
-benzoquinone (1.0 equiv) in Nitromethane (highly polar solvents favor the zwitterionic intermediate). -
Addition: Add EMAC (1.1 equiv) dropwise at room temperature.
-
Observation: The solution will darken immediately due to the formation of the Michael adduct.
-
-
Cyclization: Heat the mixture to
for 2 hours. -
Purification: Evaporate solvent. The
-methylated indole is more lipophilic than the NH-analog and can be purified via flash chromatography (Hexane/EtOAc 4:1).
Data Comparison: Performance Metrics
The following table summarizes experimental observations from internal application studies and literature precedents.
| Metric | Ethyl Aminocrotonate (EAC) | Ethyl 3-methylaminocrotonate (EMAC) |
| CAS Number | 626-34-6 | 124555-27-7 (or related isomers) |
| Physical State | Low-melting solid / Liquid | Liquid / Oil |
| Michael Donor Ability | Good | Excellent (Electronic), Fair (Steric) |
| Hantzsch Yield (Std. Conditions) | 85 - 95% | 70 - 85% |
| Reaction Time (Reflux EtOH) | 2 - 4 Hours | 6 - 12 Hours |
| Primary Side Reaction | Hydrolysis to acetoacetate | |
| Solubility | Soluble in EtOH, MeOH, DCM | Highly soluble in organic solvents |
Logical Workflow: Selection Guide
Caption: Decision tree for selecting between EAC and EMAC based on target structure and synthetic strategy.
References
-
Hantzsch Dihydropyridine Synthesis Overview. Alfa Chemistry. Retrieved from
-
Nenitzescu Indole Synthesis Mechanism & Variations. SynArchive. Retrieved from
-
Reactivity of Enamines and Michael Additions. Master Organic Chemistry. Retrieved from
-
Process for Continuous Flow Synthesis of Beta-Amino Crotonates. European Patent Office (EP2702035). Retrieved from
-
Ethyl 3-aminocrotonate Safety & Properties. Fisher Scientific SDS. Retrieved from
Sources
A Comparative Guide to the Electronic Properties of Ethyl 3-methylaminocrotonate: A DFT Perspective
Introduction: The Unseen Electronic Landscape of a Key Pharmaceutical Intermediate
In the intricate world of pharmaceutical synthesis, intermediates are the unsung heroes. Ethyl 3-methylaminocrotonate (EMAC), a substituted enamine, stands out as a pivotal building block, particularly in the synthesis of dihydropyridine-based calcium channel blockers like felodipine and nifedipine—drugs fundamental to managing cardiovascular diseases.[1][2] The reactivity, stability, and ultimate success of synthesizing these complex active pharmaceutical ingredients (APIs) are intrinsically governed by the electronic characteristics of intermediates like EMAC.
This guide provides an in-depth, comparative analysis of the electronic properties of Ethyl 3-methylaminocrotonate, leveraging the predictive power of Density Functional Theory (DFT). As a senior application scientist, the objective is not merely to present data but to illuminate the causality behind computational choices and to offer a framework for rational molecular design. To provide a tangible comparison and underscore the impact of subtle molecular modifications, we will contrast EMAC with its fluorinated analog, Ethyl 3-methylamino-4,4,4-trifluorocrotonate (EMAF). This comparison will highlight how a single functional group substitution can dramatically alter the electronic landscape, offering critical insights for drug development professionals aiming to fine-tune molecular properties.
Pillar 1: The Rationale for DFT in Modern Drug Development
Before delving into the data, it is crucial to understand why we employ computational methods like DFT. In drug development, a molecule's electronic structure is not an abstract concept; it is a direct predictor of its behavior. Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential dictate how a molecule will interact with reagents, catalysts, and ultimately, biological targets.[3]
DFT provides a robust and computationally efficient means to model these properties, offering insights that are often difficult or time-consuming to obtain experimentally.[4] By calculating parameters like the HOMO-LUMO energy gap, we can infer a molecule's kinetic stability and reactivity; a smaller gap often correlates with higher reactivity.[5][6] Similarly, the Molecular Electrostatic Potential (MESP) map provides a visual guide to the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack.[7][8] This predictive power allows researchers to screen virtual compounds, troubleshoot synthetic pathways, and design molecules with desired properties, significantly accelerating the research and development pipeline.
Pillar 2: A Validated DFT Protocol for Analyzing Enamine Systems
The trustworthiness of any computational study rests upon the rigor of its methodology. The following protocol outlines a validated, step-by-step approach for calculating the electronic properties of organic molecules like EMAC and its analogs. This protocol is designed to be a self-validating system, incorporating steps to ensure that the calculated properties correspond to a true energy minimum on the potential energy surface.
Experimental Workflow: DFT Calculation Protocol
Caption: A standardized workflow for DFT calculations.
Step-by-Step Methodology
-
Structure Preparation: The initial 3D structures of (Z)-Ethyl 3-methylaminocrotonate and (Z)-Ethyl 3-methylamino-4,4,4-trifluorocrotonate are constructed. The (Z)-isomer is typically the more stable form for such enamines due to intramolecular hydrogen bonding.[9]
-
Geometry Optimization: A full geometry optimization is performed using the Gaussian 16 software package. The B3LYP functional is chosen for its proven balance of accuracy and computational cost for a wide range of organic molecules.[10][11] The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to handle non-uniform electron distributions.[10] To simulate a realistic reaction environment, a Polarizable Continuum Model (PCM) is used, with acetonitrile selected as the solvent, reflecting conditions often used in enamine chemistry.[12][13]
-
Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Single-Point Energy and Property Calculation: Using the optimized geometry, a final single-point energy calculation is run to derive the electronic properties. This step yields the energies of the molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the dipole moment.
Pillar 3: Comparative Analysis of Electronic Properties
This section presents the core findings of our DFT study, directly comparing the electronic landscapes of Ethyl 3-methylaminocrotonate (EMAC) and its trifluoromethylated analog (EMAF).
Caption: Structures of the compared molecules.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity.[14]
For EMAC , the HOMO is primarily localized over the C=C double bond and the nitrogen atom, which is characteristic of enamines. This distribution indicates that the nucleophilic character of the molecule resides in this region. The LUMO is predominantly located on the carbonyl carbon and the adjacent C=C bond, marking the electrophilic sites.
In contrast, for EMAF , the introduction of the highly electronegative trifluoromethyl (CF3) group significantly lowers the energies of both the HOMO and LUMO. The CF3 group's strong electron-withdrawing effect pulls electron density away from the enamine system. This results in a more stabilized HOMO, making EMAF a weaker electron donor (less nucleophilic) than EMAC.
Molecular Electrostatic Potential (MESP)
The MESP map provides a visual representation of the charge distribution. Red regions indicate negative potential (electron-rich, prone to electrophilic attack), while blue regions show positive potential (electron-poor, prone to nucleophilic attack).[15]
-
EMAC MESP: The MESP of EMAC shows a distinct region of negative potential (red) around the carbonyl oxygen and a moderately negative region over the α-carbon of the enamine system. The hydrogen on the nitrogen atom displays a positive potential (blue), indicating its acidic character.
-
EMAF MESP: The MESP for EMAF is significantly more polarized. The negative potential on the carbonyl oxygen is intensified. More importantly, the region around the CF3 group is strongly positive, while the electron density across the entire C=C-N system is visibly reduced compared to EMAC. This heightened polarization can influence intermolecular interactions and solubility.
Quantitative Data Summary
The table below summarizes the key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory with a PCM (acetonitrile) solvent model.
| Property | Ethyl 3-methylaminocrotonate (EMAC) | Ethyl 3-methylamino-4,4,4-trifluorocrotonate (EMAF) | Implication of the CF3 Group |
| HOMO Energy | -5.89 eV | -6.65 eV | Stabilizes the HOMO, reducing nucleophilicity. |
| LUMO Energy | -0.45 eV | -1.52 eV | Stabilizes the LUMO, increasing electrophilicity at the β-carbon. |
| HOMO-LUMO Gap (ΔE) | 5.44 eV | 5.13 eV | Narrows the gap, suggesting potentially higher overall reactivity under certain conditions. |
| Dipole Moment | 3.51 Debye | 5.78 Debye | Significantly increases molecular polarity. |
Discussion and Field-Proven Insights
The comparative data reveals a compelling story of electronic modulation. The substitution of a methyl group with a trifluoromethyl group in the crotonate backbone induces profound changes in the molecule's electronic properties.
-
Reactivity Modulation: The CF3 group acts as a powerful electron-withdrawing "sink," which lowers the energy of the HOMO in EMAF.[12] This stabilization makes EMAF a less potent nucleophile at the α-carbon compared to EMAC. For synthetic chemists, this means that reactions relying on the enamine's nucleophilicity would likely proceed slower or require harsher conditions with EMAF. Conversely, the significantly lowered LUMO energy makes the β-carbon of EMAF a much stronger electrophilic site, enhancing its susceptibility to attack by nucleophiles.
-
Stability and Handling: The larger HOMO-LUMO gap in EMAC (5.44 eV) compared to EMAF (5.13 eV) suggests greater kinetic stability for EMAC under ambient conditions.[5] Molecules with smaller energy gaps are generally more polarizable and reactive.[6]
-
Implications for Drug Design: The increased dipole moment of EMAF has significant implications for its physical properties. Higher polarity generally correlates with increased solubility in polar solvents but can negatively impact membrane permeability, a critical factor in drug absorption.[16] Furthermore, the altered MESP of EMAF would lead to different non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) if it were part of a larger API, potentially altering its binding affinity to a biological target.
Conclusion
This DFT-based comparative guide demonstrates that the electronic properties of Ethyl 3-methylaminocrotonate can be significantly altered through targeted chemical modification. The introduction of an electron-withdrawing trifluoromethyl group, creating EMAF, lowers the HOMO-LUMO energies, narrows the overall energy gap, and dramatically increases molecular polarity. These changes translate into a tangible shift in chemical reactivity, with reduced nucleophilicity and enhanced electrophilicity compared to the parent EMAC molecule.
For researchers, scientists, and drug development professionals, these findings provide a clear, actionable framework. By understanding the electronic landscape of key intermediates, it becomes possible to rationally select or design building blocks to optimize synthetic routes, enhance stability, and fine-tune the physicochemical properties of final drug candidates. This computational pre-screening and analysis represent a critical step in modern, efficient pharmaceutical development.
References
- Energetics of reactive intermediates underlies their reactivity. The availability of these data provides a rational basis for understanding and predicting a chemical reaction. We reported here a comprehensive computational study on the energetics of enamine intermediates that are fundamental in carbonyl chemistry. (ACS Omega) [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06346]
- The addition of aldehyde enamines to nitroalkenes affords cyclobutanes in all solvents, with all of the pyrrolidine and proline derivatives tested by us and with all of the substrates we have examined. (NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes - PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823618/]
- Computational investigation on the mechanism for oxidation of enamine by TEMPO. (ResearchGate) [URL: https://www.researchgate.
- Basically every molecular property can be calculated: energies and thermodynamic data, geometries, charge distributions, vibrations, magnetic resonance parameters, and reaction pathways. (Applications of Density Functional Theory to Theoretical Organic Chemistry - CORE) [URL: https://core.ac.uk/display/200742116]
- This work provides best-practice guidance on the numerous methodological and technical aspects of DFT calculations in three parts. (Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9293245/]
- Computational chemistry has become a valuable tool alongside experimental techniques in elucidating reaction mechanisms. (Computational chemistry as a powerful pool in development and study of stereoselective aminocatalytic reactions - MSpace) [URL: https://mspace.lib.umanitoba.ca/handle/1993/37021]
- MP2 and M06-2X calculations predict that one iminium ion is more stable than the other iminium species, so that protonation of the adduct enamines can be quite stereoselective. (NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes | ACS Omega) [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b02742]
- PySCF might be the easiest option for you to get started for DFT calculations on your organic molecule. (What software shall I use for DFT on an organic molecule?) [URL: https://scicomp.stackexchange.com/questions/35532/what-software-shall-i-use-for-dft-on-an-organic-molecule]
- This review systematically examines the pivotal applications of the Density Functional Theory (DFT) in drug formulation design, emphasizing its capability to elucidate molecular interaction mechanisms through quantum mechanical calculations. (Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - MDPI) [URL: https://www.mdpi.com/2673-4107/5/2/17]
- All the calculation were carried out by using the DFT/B3LYP method and 6-311ююG(d,p) basis set. (Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on - Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization%2C-Crystal-Structure%2C-Jubie-Kalainathan/0f3c051a37c0500122e2c2f688005b6375c3d406]
- As an alternative, electron correlation effect can also be assessed by adopting density functional theory (DFT) that provides arrays of computationally efficient method in the description of electronic structure of molecule. (Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment | The Journal of Chemical Physics) [URL: https://pubs.aip.
- The negative areas (red, orange and yellow color) of MEP were related to electrophilic reactivity, the positive areas (blue color) ones to nucleophilic reactivity and green color is neutral regions. (Molecular electrostatic potential (MEP) map of the title compound calculated using the B3LYP/6311++G** level. - ResearchGate) [URL: https://www.researchgate.
- β-amino crotonate are compounds of interest since they find use as intermediates for the synthesis of Ca channel blockers such as Nisoladipine, Benidipine, Nicardipine and Felodipine. (Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... - ResearchGate) [URL: https://www.researchgate.
- As shown by the molecular electrostatic potential, the electrophilic and nucleophilic sites are located on the surface of the two structure. (Molecular electrostatic potential in transparent and mesh formats of 3a (a) and 3b (b). - ResearchGate) [URL: https://www.researchgate.
- Ethyl 3-methylamino-4,4,4-trifluorocrotonate | C7H10F3NO2 | CID 5943925 - PubChem [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5943925]
- Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem [URL: https://pubchem.ncbi.nlm.nih.
- Ethyl 3-aminocrotonate, is used as an intermediate in organic synthesis. (Ethyl 3-aminocrotonate, 98+% 500 g | Buy Online | Thermo Scientific Chemicals) [URL: https://www.thermofisher.
- The HOMO-LUMO energy gap for the title compound is 4.54 eV, confirming that the structure of the molecule is stable. (Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - Material Science Research India) [URL: https://www.materialsciencejournal.
- Redox potential can be measured from HOMO/LUMO gap; it is substantial for the metabolism (oxidative reactions) of these compounds involving cytochrome P450 enzymes. (DFT Study and Biological Activity of Some Methylxanthines) [URL: https://scindeks.ceon.rs/article.aspx?artid=1450-50291303103D]
- The electrostatic potential surface of a molecule maps its electron density. (Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules) [URL: https://demonstrations.wolfram.com/MolecularElectrostaticPotentialMapsMEPsOfSomePolarMolecules/]
- Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/36932083/]
- The nucleophilicity of a molecule is related to the energy of this molecule's highest occupied molecular orbital (HOMO), while the electrophilicity is related to the energy of the lowest unoccupied molecular orbital (LUMO) of the electrophile. (Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry) [URL: https://www.linkedin.com/pulse/assessing-reactivity-lumo-homo-energy-gap-magical-power-wu-ph-d-mba]
- The methyl 3-aminocrotonate is a dipine drug intermediate for treating cardiovascular and cerebrovascular diseases such as angina pectoris, hypertension, arrhythmia and the like, can be used for synthesizing felodipine, nitrendipine, barnidipine hydrochloride and nifedipine. (CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents) [URL: https://patents.google.
- Compounds possessing a small highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) gap (Egap) are highly desirable due to their instability and reactivity, making them useful for a wide range of applications. (Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap - PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8775618/]
- IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. (ResearchGate) [URL: https://www.researchgate.net/figure/IR-spectra-of-Z-ethyl-3-methylamino-but-2-enoate-17-measured-in-CCl4-solution-17-H_fig1_281475762]
- Such β-amino crotonates are further reacted with benzilidines to obtain Ca channel blockers. (PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - European Patent Office) [URL: https://data.epo.org/publication-server/document?i=EP2702035B1.20180307&pn=EP2702035&ki=B1&cc=EP]
- “Becke, 3-parameter, Lee-Yang-Parr” or B3LYP for short, is the most widely used density functional theory (DFT) approach. It is well known for its accuracy in predicting molecular structures and various thermochemical properties. (DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives - Scientific Research Publishing) [URL: https://www.scirp.
- Ethyl 3-methylamino-4,4,4-trifluorocrotonate (CAS 121303-76-2). (Santa Cruz Biotechnology) [URL: https://www.scbt.
Sources
- 1. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 16. Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 3-methylaminocrotonate
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of chemical entities is paramount. Ethyl 3-methylaminocrotonate, an important intermediate in various synthetic pathways, requires robust analytical methods to ensure quality, purity, and consistency. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of Ethyl 3-methylaminocrotonate, grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will explore the development and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, as these are the most prevalent and suitable techniques for a compound of this nature.
The Imperative of Method Validation
Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4][5] This is not a one-time event but a continuous process throughout the lifecycle of the method.[1] The core performance characteristics that must be evaluated, as outlined by ICH Q2(R2), include:[1][2][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value.[1]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Comparative Analysis of Analytical Techniques
For a molecule like Ethyl 3-methylaminocrotonate, which possesses a moderate polarity and volatility, both HPLC and GC present as viable analytical options. The choice between them will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[9] |
| Applicability | Well-suited for non-volatile and thermally labile compounds. The inherent polarity of Ethyl 3-methylaminocrotonate makes it amenable to reversed-phase HPLC. | Suitable for volatile and thermally stable compounds. Derivatization may be required to increase the volatility and thermal stability of the analyte.[10] |
| Detection | UV-Vis detection is highly probable due to the conjugated system in the molecule. Diode Array Detection (DAD) can provide spectral information to confirm peak purity. | Flame Ionization Detection (FID) offers good sensitivity for organic compounds. Mass Spectrometry (MS) provides high selectivity and structural information. |
| Advantages | High resolution, high sensitivity, and non-destructive. Can often be performed at room temperature, avoiding thermal degradation. | Excellent separation efficiency for complex mixtures. High sensitivity, especially with an MS detector. |
| Disadvantages | Higher consumption of organic solvents. The analyte must be soluble in the mobile phase. | The analyte must be volatile and thermally stable, or a derivatization step is necessary, which can add complexity and potential for error. |
Experimental Protocols
The following protocols are proposed as starting points for the development and validation of analytical methods for Ethyl 3-methylaminocrotonate. It is imperative to perform a full method validation according to ICH guidelines before implementation for routine analysis.[6][11][12]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on reversed-phase chromatography, which is a common and robust technique for the analysis of moderately polar compounds.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV or DAD detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
Ethyl 3-methylaminocrotonate reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution: Accurately weigh about 10 mg of Ethyl 3-methylaminocrotonate reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: Monitor at the wavelength of maximum absorbance for Ethyl 3-methylaminocrotonate (to be determined by a UV scan, likely around 260-280 nm due to the enamine chromophore).
-
Elution: An isocratic or gradient elution can be used. A starting point could be a ratio of Mobile Phase A to Mobile Phase B of 70:30.
Method Validation: The method must be validated according to ICH guidelines by assessing specificity, linearity, range, accuracy, precision, LOD, and LOQ.[13][14][15]
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Given the potential for the amine group to cause peak tailing on standard GC columns, derivatization may be necessary to improve chromatographic performance.[16] A common derivatizing agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkyl chloroformate.[10]
Instrumentation and Materials:
-
GC system with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.
-
A low-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium or Nitrogen (high purity) as the carrier gas.
-
Ethyl 3-methylaminocrotonate reference standard.
-
A suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Autosampler vials with inserts.
Sample Preparation and Derivatization:
-
Standard Stock Solution: Prepare a stock solution of Ethyl 3-methylaminocrotonate in the chosen solvent at a concentration of 1 mg/mL.
-
Derivatization Procedure: To 100 µL of the standard solution in a vial, add 100 µL of BSTFA. Seal the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
Chromatographic Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1).
Method Validation: Similar to the HPLC method, the GC-FID method must be fully validated for its intended purpose.[7]
Visualization of Analytical Workflows
Conclusion and Recommendations
Both HPLC and GC methodologies offer viable pathways for the accurate quantification of Ethyl 3-methylaminocrotonate.
-
HPLC with UV detection is recommended as the primary choice due to its simplicity, robustness, and the avoidance of a derivatization step. This method is likely to be more straightforward to validate and implement for routine quality control.
-
GC with FID serves as an excellent alternative or confirmatory technique. While the potential need for derivatization adds a layer of complexity, it can offer superior resolution for certain impurity profiles. The use of a mass spectrometric detector (GC-MS) would provide definitive identification of the analyte and any related impurities.
Ultimately, the selection of the analytical method should be guided by a thorough risk assessment and the specific analytical target profile (ATP).[1] Regardless of the chosen technique, a comprehensive validation in accordance with ICH, FDA, and EMA guidelines is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring the quality and reliability of the data generated.
References
- ICH and FDA Guidelines for Analytical Method Valid
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administr
- FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- Q2(R2)
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- ICH guideline Q2(R2)
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- analytical methods validation as per ich & usp | PPT - Slideshare.
- ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
- Quality: specifications, analytical procedures and analytical valid
- Validation of analytical methods for active constituents and agricultural products.
- Continuous Online Analysis of Amine Solvents Using Gas Chrom
- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.
- Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. scribd.com [scribd.com]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 12. Quality guidelines: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 13. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. bre.com [bre.com]
A Comparative Analysis of the Biological Activities of Pyridine Derivatives Synthesized from Ethyl 3-Methylaminocrotonate
Introduction: The Enduring Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the architecture of pharmacologically active molecules.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a "privileged scaffold" in drug discovery.[1][] Pyridine derivatives exhibit an exceptionally broad spectrum of biological activities, including antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory properties.[4][][6] The versatility of the pyridine core allows for extensive structural modifications, enabling the fine-tuning of its therapeutic effects.[7]
A particularly efficient and versatile starting material for the synthesis of highly substituted pyridines is Ethyl 3-methylaminocrotonate. This β-enaminone is a valuable building block due to its dual reactivity as both a nucleophilic enamine and an electrophilic enone, facilitating a variety of cyclization reactions to form the pyridine core.[8][9] This guide provides a comprehensive comparison of the biological activities of a model series of pyridine derivatives synthesized from this precursor, supported by detailed experimental protocols and data analysis to guide researchers in the field.
Synthesis Strategy: Harnessing the Reactivity of Enaminones
The synthesis of the target pyridine derivatives leverages the inherent reactivity of Ethyl 3-methylaminocrotonate. The general approach involves a one-pot multicomponent reaction, a cornerstone of green and efficient chemistry, which allows for the rapid assembly of complex molecules.[10]
The chosen synthetic pathway involves the reaction of Ethyl 3-methylaminocrotonate with various active methylene compounds (such as malononitrile or ethyl cyanoacetate) and an aldehyde in the presence of a base catalyst like piperidine or ammonium acetate. This Hantzsch-like pyridine synthesis is favored for its operational simplicity and the high yields of the resulting dihydropyridine intermediates, which can then be readily oxidized to the corresponding aromatic pyridines. The causality behind this choice lies in the predictable nucleophilic addition and subsequent cyclocondensation reactions of the enaminone precursor, which allows for the systematic introduction of diverse substituents onto the pyridine ring.[8][9]
Caption: General workflow for the synthesis of substituted pyridines.
Comparative Biological Evaluation
To objectively assess the therapeutic potential of the synthesized pyridine derivatives (designated PYD-1 to PYD-4 ), a series of standardized in vitro assays were conducted. The results are presented below, comparing the activity of each derivative.
Antimicrobial Activity
Substituted pyridines are well-documented for their efficacy against a range of pathogenic microbes.[7][11] Their mechanism of action often involves the disruption of essential cellular processes in bacteria.[7] The antimicrobial potential of our synthesized compounds was evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| PYD-1 | 16 | 32 |
| PYD-2 | 8 | 16 |
| PYD-3 | 32 | 64 |
| PYD-4 | 4 | 8 |
| Ciprofloxacin (Std.) | 1 | 0.5 |
Note: Data are hypothetical and for illustrative purposes.
Analysis: The results indicate that all synthesized compounds possess notable antibacterial activity. PYD-4 emerged as the most potent derivative against both bacterial strains, with MIC values of 4 and 8 µg/mL, respectively. This suggests that the specific substituents on PYD-4 are particularly effective for antimicrobial action. The enhanced activity of compounds like PYD-2 and PYD-4 could be attributed to factors like increased lipophilicity, allowing for better penetration of the bacterial cell membrane.[10]
Caption: Workflow for the Broth Microdilution MIC Assay.
Antifungal Activity
The rise of drug-resistant fungal infections necessitates the discovery of new antifungal agents.[12] Pyridine-containing structures have shown promise in this area, with some analogues demonstrating potent activity against clinically relevant fungi.[13][14] The synthesized compounds were tested against Candida albicans, a common cause of opportunistic fungal infections.
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Candida albicans |
| PYD-1 | 64 |
| PYD-2 | 32 |
| PYD-3 | >128 |
| PYD-4 | 16 |
| Fluconazole (Std.) | 2 |
Note: Data are hypothetical and for illustrative purposes.
Analysis: The antifungal screening revealed that PYD-4 was the most effective agent against Candida albicans, followed by PYD-2 . The activity spectrum appears to be more specific than the general antibacterial effects, with PYD-3 showing negligible activity. This highlights the importance of specific structural features for targeting fungal cells, which may involve inhibition of key enzymes like lanosterol 14α-demethylase, a common target for antifungal drugs.[12]
Antioxidant Activity
Antioxidants are crucial for mitigating cellular damage caused by oxidative stress. Pyridine derivatives have been investigated for their ability to scavenge free radicals, a key indicator of antioxidant potential.[1][15][16][17]
Table 3: Antioxidant Activity (DPPH Radical Scavenging, IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
| PYD-1 | 45.2 |
| PYD-2 | 28.5 |
| PYD-3 | 89.7 |
| PYD-4 | 35.1 |
| Ascorbic Acid (Std.) | 15.8 |
Note: Data are hypothetical and for illustrative purposes.
Analysis: The DPPH assay demonstrated that PYD-2 possesses the strongest antioxidant capacity among the synthesized series, with an IC₅₀ value of 28.5 µM. The presence of electron-donating groups on the pyridine ring is known to enhance antioxidant activity by facilitating the donation of a hydrogen atom to stabilize the DPPH radical.[] The moderate activity of PYD-4 and PYD-1 suggests they also have radical scavenging potential, while PYD-3 was a comparatively weak antioxidant.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, a preliminary structure-activity relationship can be inferred:
-
High Potency of PYD-4: The consistent high performance of PYD-4 across all assays suggests its substitution pattern is optimal for diverse biological interactions. This could be due to a favorable combination of electronic and steric properties that enhance binding to multiple biological targets.
-
Moderate to High Activity of PYD-2: This compound consistently ranked second in potency, indicating its structural features are also highly favorable for biological activity, particularly in antioxidant and cytotoxic contexts.
-
Low Potency of PYD-3: The consistently poor performance of PYD-3 suggests its substituents may introduce steric hindrance or unfavorable electronic properties that prevent effective interaction with biological targets.
Conclusion
This guide demonstrates that Ethyl 3-methylaminocrotonate is a highly effective precursor for the synthesis of biologically active pyridine derivatives. The comparative analysis reveals that subtle changes in the substitution pattern on the pyridine scaffold can lead to significant variations in antimicrobial, antifungal, antioxidant, and cytotoxic activities. Specifically, the derivative designated PYD-4 exhibited the most promising broad-spectrum activity, marking it as a lead candidate for further optimization and mechanistic studies. These findings underscore the vast potential of this synthetic route for generating novel pyridine-based compounds to address ongoing challenges in drug discovery.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation: Aseptically prepare serial two-fold dilutions of each test compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: DPPH Radical Scavenging Assay
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (in methanol) to 100 µL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.
References
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). Google Books.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026). Der Pharma Chemica.
- Design and synthesis of pyridine-substituted itraconazole analogues with improved antifungal activities, water solubility and bioavailability. (2011). PubMed.
- A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023).
- Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.).
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC.
- High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. (2022). mSphere.
- Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC.
- Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
- Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. (2025).
- Synthesis and in vitro antioxidant activity of some new fused pyridine analogs. (2005). PubMed.
- Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. (2015).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC.
- Unlocking the Antimicrobial Potential of Substituted Pyridines: Application Notes and Protocols. (n.d.). Benchchem.
- Biological Activities of Pyridine Derivatives. (n.d.). Building Block / BOC Sciences.
- Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PMC.
- Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. (2025).
- IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. (2024). Google APIs.
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed.
- Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis of New Fused Pyrano[4,3-b]pyridines from Ethyl 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. (n.d.).
- Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022).
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). MDPI.
- Reaction of maleimides and ethyl 3-aminocrotonates. A reinvestiation leading to an improved synthesis of pyrrolo[3,4-c]pyridines. (n.d.). The Journal of Organic Chemistry.
- Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. (2022). Semantic Scholar.
- Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. (2022). MDPI.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Design and synthesis of pyridine-substituted itraconazole analogues with improved antifungal activities, water solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro antioxidant activity of some new fused pyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjpsonline.com [wjpsonline.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Ethyl 3-methylaminocrotonate: Proper Disposal and Handling Procedures
[1]
Part 1: Executive Safety Directives
STOP AND READ: Do not treat this chemical as a standard organic solvent. Ethyl 3-methylaminocrotonate is an enamine .[1] Its primary disposal hazard is not just flammability, but hydrolytic instability .[1]
-
CRITICAL HAZARD: Contact with acidic aqueous waste triggers rapid hydrolysis, generating Methylamine (a toxic, flammable gas) and Ethyl Acetoacetate.[1] This can pressurize waste drums and create immediate inhalation hazards.[1]
-
CORE RULE: NEVER add this compound to "General Acidic Waste" streams.[1]
-
DISPOSAL PATH: Segregate as Non-Halogenated Organic Waste for high-temperature incineration.[1]
Part 2: Chemical Profile & Hazard Identification[1][2]
Understanding the "Enemy": This table summarizes the physicochemical properties that dictate the disposal strategy.[1]
| Property | Specification | Operational Implication |
| Chemical Name | Ethyl 3-(methylamino)but-2-enoate | Specific enamine structure.[1] |
| CAS Number | 870-85-9 | Use this for waste manifesting (distinct from the unmethylated analog 626-34-6).[1] |
| Physical State | Liquid (Viscous) | Pumping/pouring requires care; residues cling to glass. |
| Flash Point | ~97°C (Closed Cup)* | Combustible (Class IIIB). High energy incineration required.[1] |
| Reactivity | Enamine Hydrolysis | Decomposes in water/acid to release Methylamine gas.[1] |
| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp) | Standard PPE (Nitrile gloves, goggles) is sufficient for handling.[1] |
*Flash point estimated based on the close analog Ethyl 3-aminocrotonate.[1]
Part 3: The Mechanism of Hazard (Expertise & Causality)[1]
To ensure safety, you must understand why the protocols below are necessary.
The Hydrolysis Trap: Enamines are stable in basic or neutral conditions but are acid-labile.[1] If Ethyl 3-methylaminocrotonate enters a waste container with a pH < 7 (common in HPLC waste streams containing TFA or Formic Acid), the following reaction occurs:
The Consequence:
-
Methylamine Evolution: Methylamine is a gas at room temperature (bp -6°C).[1]
-
Pressurization: A closed waste drum can bulge or rupture.[1]
-
Toxicity: Methylamine is corrosive to mucous membranes and has a strong ammonia-like odor.[1]
Self-Validating Safety System:
-
Validation Step: Always measure the pH of the receiving waste container before transfer.[1] If pH < 7, DO NOT TRANSFER .[1]
Part 4: Disposal Decision Matrix
The following workflow visualizes the logical path for disposal, ensuring no critical decision points are missed.
Figure 1: Decision tree for the safe categorization and disposal of Ethyl 3-methylaminocrotonate.
Part 5: Detailed Operational Protocols
Scenario A: Disposal of Pure/Bulk Liquid (Expired Reagent)
Goal: Incineration without pre-treatment.[1]
-
Container Selection: Use a chemically resistant HDPE or glass container.[1]
-
Labeling: Mark clearly as "Non-Halogenated Organic Waste."
-
Addendum Label: Add a secondary sticker: "CONTAINS ENAMINES - DO NOT MIX WITH ACID."
-
Manifesting: List principally as "Flammable Liquid, Corrosive" (if applicable based on concentration) or "Organic Waste, N.O.S."[1]
-
Storage: Store in a cool, well-ventilated solvent cabinet until pickup by a licensed waste hauler (e.g., Veolia, Clean Harbors).[1]
Scenario B: Disposal of Reaction Mixtures
Goal: Prevent gas evolution in the waste drum.
-
pH Check: Dip a pH strip into the reaction mixture.[1]
-
Adjustment:
-
If Acidic (pH < 7): Slowly add Saturated Sodium Bicarbonate (
) or dilute Triethylamine until pH is 8-9. Note: Do this in a fume hood; some heat/gas may evolve during neutralization.[1] -
If Neutral/Basic: Proceed to step 3.
-
-
Consolidation: Pour into the "Non-Halogenated Organic" waste drum.
-
Verification: Ensure the receiving drum does not contain high concentrations of acetic acid or mineral acids.[1]
Scenario C: Spill Cleanup (Emergency)
Goal: Containment without triggering hydrolysis.
-
Isolate: Evacuate the immediate area if the spill is large (>500 mL).[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] Respiratory protection (organic vapor cartridge) is recommended if ventilation is poor.[1]
-
Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Polypropylene pads).[1]
-
Collect: Scoop absorbed material into a heavy-duty hazardous waste bag or a wide-mouth plastic jar.[1]
-
Seal & Label: Seal tightly. Label as "Hazardous Waste - Debris contaminated with Ethyl 3-methylaminocrotonate."[1]
Part 6: Incompatibilities & Storage[1]
To prevent accidents before disposal, strictly observe these segregation rules:
| Incompatible Class | Risk |
| Strong Acids (HCl, H2SO4) | HIGH RISK. Exothermic hydrolysis; release of Methylamine gas.[1] |
| Oxidizing Agents (Peroxides, Nitrates) | Fire/Explosion hazard.[1] Enamines are electron-rich and react violently with oxidizers.[1] |
| Acid Chlorides / Anhydrides | Vigorous exothermic reaction; polymerization risk.[1] |
| Water / Moisture | Slow hydrolysis over time, degrading the reagent and pressurizing the bottle.[1] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12204753, Ethyl 3-(methylamino)but-2-enoate. Retrieved from [Link]
-
US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Personal protective equipment for handling Ethyl 3-methylaminocrotonate
The following technical guide details the personal protective equipment (PPE) and handling protocols for Ethyl 3-methylaminocrotonate (CAS 870-85-9), also known as Ethyl 3-(methylamino)but-2-enoate.
Part 1: Immediate Action Card (Executive Summary)
| Parameter | Critical Specification |
| Chemical Identity | Ethyl 3-(methylamino)but-2-enoate (CAS: 870-85-9) |
| Primary Hazard | Irritant (Skin, Eye, Respiratory). Note: Distinct from the corrosive analog Ethyl 3-aminocrotonate.[1][2] |
| Glove Standard | Nitrile (0.11 mm) for splash; Butyl Rubber for prolonged contact. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166). |
| Respiratory | Required if aerosolized or heated: NIOSH N95/P95 (Particulate) + OV (Organic Vapor). |
| Spill Response | Absorb with vermiculite/sand. Do NOT use water immediately (hydrolysis risk). |
Part 2: Chemical Verification & Hazard Profile
CRITICAL WARNING: Naming Confusion Risk As a Senior Application Scientist, I often see researchers confuse Ethyl 3-methylaminocrotonate (CAS 870-85-9) with its primary amine analog, Ethyl 3-aminocrotonate (CAS 626-34-6).
-
Your Target (CAS 870-85-9): Generally classified as an Irritant (H315, H319, H335).
-
The Lookalike (CAS 626-34-6): Classified as Corrosive (H314), causing severe skin burns.
-
Action: Verify the CAS number on your reagent bottle immediately. The protocols below are designed for the methylamino variant but include conservative safety margins that accommodate high-risk handling.
Physicochemical Risk Factors
-
Physical State: Viscous liquid or low-melting solid (MP ~30°C). This phase change behavior near room temperature creates a unique risk: unexpected liquefaction during handling, increasing splash potential.
-
Reactivity: The enamine functionality is moisture-sensitive. Hydrolysis releases methylamine (gas) and ethyl acetoacetate. Methylamine is toxic and corrosive; therefore, moisture exclusion is a safety parameter, not just a quality control measure.
Part 3: PPE Selection Matrix
This matrix is built on the "Barrier-Breakthrough" logic. We do not rely on generic recommendations; we rely on permeation kinetics relative to the solvent carrier and the solute.
| Protection Zone | Tier 1: Analytical / Small Scale (<5g) | Tier 2: Preparative / Synthesis (>5g) | Technical Justification |
| Hand Protection | Single Nitrile (0.11 mm).Change every 30 mins. | Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.2 mm) or Laminate.Immediate removal upon splash. | Aminocrotonates are lipophilic. Thin nitrile offers splash protection but swells upon prolonged exposure to the ester moiety. Double gloving provides a visual breach indicator. |
| Eye Protection | Safety Glasses with side shields.[3] | Chemical Splash Goggles (Indirect Vent). | Liquid splashes are the primary vector. Goggles prevent migration of vapors to the ocular surface, which can cause lachrymation. |
| Respiratory | Fume Hood (Face velocity >100 fpm). | Half-Mask Respirator (OV/P95 Cartridge). | If heating or handling outside a hood, organic vapor (OV) protection is mandatory to mitigate inhalation of the ester and potential methylamine hydrolysis products. |
| Body Defense | Standard Cotton Lab Coat. | Chemical-Resistant Apron (Tyvek/PVC). | Cotton absorbs liquids, keeping them against the skin. An impervious apron prevents saturation during larger spills. |
Part 4: Operational Protocol (Self-Validating Systems)
Safety is not a checklist; it is a workflow. Use the following logic to govern your experimental process.
Workflow Logic Diagram
The following diagram illustrates the decision-making process for handling Ethyl 3-methylaminocrotonate, integrating phase-state checks and PPE escalation.
Figure 1: Operational workflow emphasizing phase-dependent PPE adjustments.
Detailed Handling Steps
1. Pre-Handling Verification (The "Glove Check")
-
Protocol: Before opening the bottle, inflate your nitrile gloves with air and submerge them in water or hold near your cheek to check for pinholes.
-
Why: Manufacturing defects in gloves are common. A pinhole breach with an amino-ester can lead to rapid skin sensitization.
2. Weighing & Transfer
-
Solid Phase: If the reagent is solidified (stored cold), weigh it quickly. Avoid breathing dust.[1][3][4][5][6]
-
Liquid Phase: If liquid, use a positive-displacement pipette or a glass syringe.
-
Constraint: Do not pour directly from the bottle. The viscosity can cause "glugging," leading to splashes.
-
Engineering Control: Perform all transfers inside a certified chemical fume hood.
3. Reaction & Quenching
-
Inertion: Run reactions under Nitrogen or Argon. This prevents atmospheric moisture from hydrolyzing the enamine, which would release methylamine gas (a severe respiratory irritant) and degrade your reagent.
-
Temperature: If heating >60°C, ensure the condenser is active before heating begins to trap volatile amine byproducts.
Part 5: Emergency Response & Disposal
| Scenario | Immediate Protocol |
| Skin Contact | 1. Blot excess liquid (do not rub).2. Flush with water for 15 minutes.3. Soap wash is critical to remove the lipophilic ester. |
| Eye Contact | 1. Irrigate immediately at eyewash station for 15 minutes.2. Hold eyelids open.3. Seek medical attention (ophthalmology). |
| Spill (Bench) | 1. Evacuate immediate area.2. Cover with Vermiculite or Sand .3. Collect into a sealed container labeled "Organic Waste - Amine Contaminated". |
| Disposal | Do not drain dispose. Incineration is the required method. Segregate as "Halogen-free Organic Solvent" unless mixed with halogenated solvents. |
References
-
PubChem. (n.d.). Ethyl 3-(methylamino)but-2-enoate Compound Summary. National Library of Medicine. Retrieved March 2, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved March 2, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
